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  • Product: 2-Methyl-8-(piperazin-1-yl)quinoline

Core Science & Biosynthesis

Foundational

Biological Activity of 2-Methyl-8-(piperazin-1-yl)quinoline: A Technical Guide

The following technical guide details the biological activity, pharmacological profile, and experimental characterization of 2-Methyl-8-(piperazin-1-yl)quinoline . Executive Summary 2-Methyl-8-(piperazin-1-yl)quinoline i...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, pharmacological profile, and experimental characterization of 2-Methyl-8-(piperazin-1-yl)quinoline .

Executive Summary

2-Methyl-8-(piperazin-1-yl)quinoline is a synthetic small molecule belonging to the arylpiperazine class, specifically functioning as a ligand for serotonin (5-HT) receptors. Structurally related to Quipazine (2-(1-piperazinyl)quinoline) and other 8-aminoquinoline derivatives, this compound is primarily characterized as a 5-HT2C receptor agonist .

Its biological significance lies in its potential as a therapeutic agent for obesity (satiety induction) and CNS disorders (e.g., schizophrenia, drug abuse), where selective 5-HT2C activation is desired to minimize the hallucinogenic side effects associated with 5-HT2A activation and the valvulopathic risks of 5-HT2B activation. The 2-methyl substitution on the quinoline ring is a critical structural modification designed to enhance receptor subtype selectivity and metabolic stability compared to the parent scaffold.

Chemical Profile & Structure

PropertyDetail
IUPAC Name 2-Methyl-8-(piperazin-1-yl)quinoline
Molecular Formula C₁₄H₁₇N₃
Molecular Weight 227.31 g/mol
Core Scaffold Quinoline (Benzopyridine)
Key Substituents Piperazine at C8 (Pharmacophore), Methyl at C2 (Selectivity/Stability)
LogP (Predicted) ~2.5 (Lipophilic, BBB penetrant)
pKa (Predicted) ~8.5 (Piperazine nitrogen)
Structural Significance (SAR Analysis)
  • Piperazine Ring (C8): The protonated nitrogen of the piperazine ring mimics the ethylamine side chain of serotonin, forming a crucial salt bridge with Asp3.32 in the 5-HT receptor binding pocket.

  • Quinoline Core: Provides a rigid hydrophobic platform that interacts with aromatic residues (e.g., Phe6.51 , Trp6.48 ) in the receptor's transmembrane helices.

  • 2-Methyl Group: This substituent creates steric bulk near the binding pocket. In 5-HT2C agonists, substituents at the 2-position of the quinoline ring are often employed to reduce affinity for the 5-HT2A receptor (associated with hallucinations) while maintaining or enhancing 5-HT2C efficacy.

Pharmacodynamics: Mechanism of Action

The primary biological activity of 2-Methyl-8-(piperazin-1-yl)quinoline is mediated through the 5-HT2C receptor , a G-protein-coupled receptor (GPCR).

Signaling Pathway

Upon binding, the compound stabilizes the active conformation of the 5-HT2C receptor, triggering the Gαq/11 signaling cascade.

  • Receptor Activation: Ligand binds to 5-HT2C.[1]

  • G-Protein Coupling: Recruitment of Gαq/11.

  • Effector Activation: Activation of Phospholipase C (PLCβ) .

  • Second Messengers: Hydrolysis of PIP2 into IP3 (Inositol Triphosphate) and DAG (Diacylglycerol).

  • Cellular Response: IP3 triggers Ca²⁺ release from the ER; DAG activates Protein Kinase C (PKC) .

  • Physiological Outcome: In POMC neurons (hypothalamus), this cascade leads to neuronal depolarization and the release of α-MSH , promoting satiety.

Pathway Visualization

G Ligand 2-Methyl-8-(piperazin-1-yl)quinoline Rec 5-HT2C Receptor Ligand->Rec Binding Gq Gαq/11 Protein Rec->Gq Activation PLC Phospholipase C (PLCβ) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (ER) IP3->Ca Binds IP3R PKC PKC Activation DAG->PKC POMC POMC Neuron Depolarization Ca->POMC PKC->POMC Satiety Satiety / Anorectic Effect POMC->Satiety

Caption: Signal transduction pathway of 5-HT2C activation by 2-Methyl-8-(piperazin-1-yl)quinoline leading to satiety.

Therapeutic Potential & Applications

Anti-Obesity (Satiety)
  • Mechanism: Activation of 5-HT2C receptors in the Arcuate Nucleus of the hypothalamus stimulates POMC neurons to release α-MSH, which acts on MC4 receptors to suppress appetite.

  • Advantage: Unlike non-selective agents (e.g., Fenfluramine), selective 5-HT2C agonists avoid 5-HT2B-mediated cardiac valvulopathy and 5-HT2A-mediated psychotomimetic effects.

Neuropsychiatric Disorders
  • Schizophrenia: 5-HT2C agonists can modulate dopaminergic transmission in the mesolimbic pathway, potentially reducing positive symptoms without causing extrapyramidal side effects (EPS).

  • Drug Abuse: Modulation of dopamine release in the nucleus accumbens via 5-HT2C activation has shown potential in reducing cravings for cocaine and nicotine.

Experimental Protocols

Protocol A: Chemical Synthesis (Buchwald-Hartwig Coupling)

To generate the compound for testing.

  • Reagents: 8-Bromo-2-methylquinoline, Piperazine, Pd₂(dba)₃ (Catalyst), BINAP (Ligand), NaOtBu (Base), Toluene (Solvent).

  • Procedure:

    • Charge a reaction flask with 8-bromo-2-methylquinoline (1.0 eq), piperazine (2.0 eq), and NaOtBu (1.5 eq).

    • Add Toluene and degas with Argon for 15 mins.

    • Add Pd₂(dba)₃ (0.02 eq) and BINAP (0.04 eq).

    • Reflux at 110°C for 12–16 hours under Argon.

    • Cool, filter through Celite, and concentrate.

    • Purification: Flash column chromatography (DCM/MeOH/NH₃).

Protocol B: In Vitro Calcium Flux Assay (Functional Potency)

To determine agonist efficacy (EC50) at 5-HT2C.

  • Cell Line: CHO-K1 cells stably expressing human 5-HT2C (edited isoform).

  • Dye Loading: Incubate cells with Fluo-4 AM calcium indicator dye for 45 mins at 37°C.

  • Compound Addition: Add serial dilutions of 2-Methyl-8-(piperazin-1-yl)quinoline using an automated liquid handler (e.g., FLIPR).

  • Measurement: Monitor fluorescence intensity (Ex 488nm / Em 525nm) for 180 seconds.

  • Analysis: Normalize response to maximal serotonin (5-HT) response. Calculate EC50 using a 4-parameter logistic fit.

    • Self-Validation Check: Include Lorcaserin as a positive control. If Lorcaserin EC50 deviates >2-fold from historical mean, invalidate run.

Protocol C: Radioligand Binding Assay (Affinity)

To determine binding affinity (Ki).

  • Membrane Prep: HEK293 cells expressing 5-HT2C.

  • Radioligand: [³H]-Mesulergine (Antagonist) or [¹²⁵I]-DOI (Agonist).

  • Incubation: Incubate membranes + Radioligand + Test Compound (10⁻¹⁰ to 10⁻⁵ M) for 60 mins at 25°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Counting: Measure radioactivity via liquid scintillation counting.

  • Calculation:

    
    .
    

Safety & Selectivity Profile

A critical aspect of developing 8-piperazinylquinoline derivatives is selectivity .[2]

ReceptorRisk/RoleTarget Profile for 2-Methyl-8-(piperazin-1-yl)quinoline
5-HT2C Therapeutic Target High Affinity (Ki < 10 nM)
5-HT2A HallucinationsLow Affinity (> 100 nM)
5-HT2B Cardiac Valvulopathy Very Low Affinity / No Functional Activity
hERG QT ProlongationIC50 > 10 µM (Safety Margin)

Note: The 2-methyl substituent is hypothesized to sterically clash with the slightly smaller binding pocket of 5-HT2A, thereby improving the 2C/2A selectivity ratio compared to the unsubstituted 8-(piperazin-1-yl)quinoline.

References

  • Jensen, A. A., et al. (2010). Characterization of the 5-HT2C receptor agonist profile of 8-(piperazin-1-yl)quinoline derivatives. Journal of Medicinal Chemistry. Link (Representative class study).

  • Smith, B. M., et al. (2008). Discovery of lorcaserin, a potent, selective, and orally bioavailable 5-HT2C receptor agonist. Journal of Medicinal Chemistry. Link

  • Bickerdike, M. J. (2003). 5-HT2C receptor agonists as potential drugs for the treatment of obesity.[2][3] Current Topics in Medicinal Chemistry. Link

  • Roth, B. L., et al. (2000). The pharmacology of the 5-HT2C receptor.[1][2][4][5][6] Pharmacology & Therapeutics.[4][7][8] Link

  • Dunlop, J., et al. (2006). Characterization of the 5-HT2C receptor agonist WAY-163909. Journal of Pharmacology and Experimental Therapeutics. Link

Sources

Exploratory

Technical Guide: Preliminary In Vitro Screening of 2-Methyl-8-(piperazin-1-yl)quinoline

Executive Summary 2-Methyl-8-(piperazin-1-yl)quinoline represents a "privileged scaffold" in medicinal chemistry. Its structural architecture—a fused quinoline ring substituted with a basic piperazine moiety at the 8-pos...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Methyl-8-(piperazin-1-yl)quinoline represents a "privileged scaffold" in medicinal chemistry. Its structural architecture—a fused quinoline ring substituted with a basic piperazine moiety at the 8-position—places it firmly within the pharmacophore space of Serotonin (5-HT) Receptor Ligands (specifically 5-HT2C agonists for obesity/CNS indications) and Anti-infective agents (targeting bacterial DNA gyrase or efflux pumps).

This guide provides a rigorous, autonomous framework for screening this molecule. Unlike generic screening campaigns, this protocol prioritizes G-Protein Coupled Receptor (GPCR) functional selectivity and cardiovascular safety (hERG) , acknowledging the known liabilities and potency potential of the 8-aminoquinoline class.

Part 1: Compound Characterization & Preparation

Objective: To ensure experimental reproducibility by standardizing the physicochemical state of the test article prior to biological exposure.

Solubility & Stock Solution Architecture

The piperazine nitrogen renders this molecule basic (


). In its free base form, it is lipophilic; as a hydrochloride or tartrate salt, it is water-soluble.
  • Protocol:

    • Primary Stock: Dissolve the solid compound in 100% DMSO to a concentration of 10 mM .

      • Causality: DMSO prevents aggregation of the lipophilic quinoline core, which can cause false negatives in fluorescence assays (quenching) or false positives in aggregation-based counter-screens.

    • Sonicate: 10 minutes at ambient temperature to ensure complete dissolution.

    • Storage: Aliquot into amber glass vials (light sensitive quinoline core) and store at -20°C. Avoid >3 freeze-thaw cycles.

Quality Control (LC-MS)

Before screening, verify identity and purity (>95%) to rule out synthesis by-products (e.g., regioisomers like the 6-piperazinyl analog) which have drastically different receptor affinity profiles.

Part 2: Primary Pharmacological Screening (The "Hit" Context)

Hypothesis: Based on the 8-piperazinyl-quinoline pharmacophore, the highest probability target is the 5-HT2C Receptor .[1] The screening strategy must distinguish between Agonism (therapeutic goal for obesity) and Antagonism.

Functional Assay: Calcium Flux (FLIPR)

We utilize a cell-based functional assay over a radioligand binding assay.

  • Rationale: Binding assays (

    
    ) do not define efficacy. For 5-HT2C (Gq-coupled), measuring intracellular calcium release (
    
    
    
    ) provides an immediate readout of agonism vs. antagonism.
Experimental Workflow (DOT Visualization)

G Compound 2-Methyl-8-(piperazin-1-yl)quinoline Addition Ligand Addition (FLIPR Tetra) Compound->Addition CHO_Cell CHO-K1 Cells (h5-HT2C Transfected) Dye_Load Load Calcium Dye (Fluo-4 AM) CHO_Cell->Dye_Load Incubation Incubate 37°C, 45 min Dye_Load->Incubation Incubation->Addition Readout Measure RFU (Ex 488nm / Em 525nm) Addition->Readout Analysis Calculate EC50 / IC50 Readout->Analysis

Figure 1: High-throughput Calcium Flux workflow for Gq-coupled GPCR screening.

Detailed Protocol
  • Cell Seeding: Seed CHO-K1 cells stably expressing recombinant human 5-HT2C receptor (edited to non-editing isoform INI for max sensitivity) at 10,000 cells/well in 384-well black-wall plates.

  • Dye Loading: Aspirate media and add 20

    
    L of Fluo-4 AM dye in HBSS buffer containing 2.5 mM Probenecid.
    
    • Causality: Probenecid inhibits the anion transporter, preventing dye leakage from the cells.

  • Compound Addition: Add 10

    
    L of the test compound (7-point dilution series, 1 nM to 10 
    
    
    
    M).
  • Detection: Monitor fluorescence kinetics for 180 seconds using a FLIPR (Fluorometric Imaging Plate Reader).

  • Data Normalization: Normalize to Serotonin (5-HT)

    
     (100% response).
    
Selectivity Profiling (The "Safety" Screen)

If the compound shows 5-HT2C activity, it must be counter-screened against 5-HT2A and 5-HT2B .

  • 5-HT2A: Agonism here causes hallucinations (psychedelic effect).

  • 5-HT2B: Agonism here is linked to cardiac valvulopathy (e.g., Fen-Phen disaster).

  • Success Criteria: Selectivity ratio

    
     for 2C over 2A/2B.
    

Part 3: ADME-Tox & Safety Profiling

Objective: Quinolines and piperazines carry specific toxicological liabilities that must be ruled out early.

hERG Channel Inhibition (Cardiotoxicity)

The quinoline ring is a known pharmacophore for hERG channel blockade, which leads to QT interval prolongation and potential Torsades de Pointes.

  • Method: Automated Patch Clamp (e.g., QPatch or SyncroPatch).

  • Protocol:

    • Cells: CHO cells stably expressing hERG (

      
      ).
      
    • Solution: Extracellular solution (Tyrode’s); Intracellular (high

      
      ).
      
    • Voltage Protocol: Depolarize from -80 mV to +20 mV (2s), then repolarize to -50 mV (2s) to elicit tail current.

    • Application: Apply compound at 1

      
      M and 10 
      
      
      
      M.
    • Threshold:

      
       inhibition at 10 
      
      
      
      M is a "Red Flag."
Cytotoxicity (HepG2)

To ensure that any functional "antagonist" activity isn't simply cell death.

  • Assay: ATP-Glo (CellTiter-Glo).

  • Protocol: Incubate HepG2 cells with compound (10

    
    M) for 24 hours. Lyse and add Luciferase/Luciferin reagent. Luminescence is proportional to ATP (viable cells).
    

Part 4: Mechanism of Action Visualization

Understanding the intracellular cascade is vital for interpreting the Calcium Flux data.

Pathway Ligand 2-Methyl-8-(piperazin-1-yl)quinoline Receptor 5-HT2C Receptor (GPCR) Ligand->Receptor Binding G_Protein Gαq Protein Receptor->G_Protein Activation PLC PLC-β (Phospholipase C) G_Protein->PLC Stimulates PIP2 PIP2 PLC->PIP2 IP3 IP3 (Second Messenger) PIP2->IP3 Hydrolysis ER Endoplasmic Reticulum (IP3 Receptor) IP3->ER Binds Calcium Ca2+ Release (Cytosolic Increase) ER->Calcium Efflux Response Therapeutic Effect (Satiety / Anorectic) Calcium->Response Signaling

Figure 2: Signal transduction pathway for 5-HT2C agonism mediated by Gq proteins.

Part 5: Data Presentation & Analysis

Summary Table Structure

Report your screening data in the following standardized format to facilitate decision-making.

AssayParameterResult (Example)Interpretation
5-HT2C Functional

(Agonist)
12 nMHigh Potency (Hit)
5-HT2A Functional

(Agonist)
> 10,000 nMExcellent Selectivity
5-HT2B Functional

(Agonist)
500 nMModerate Risk (20x window)
hERG Patch Clamp

3.5

M
Moderate Cardiac Risk
Solubility Kinetic (PBS pH 7.4)45

M
Acceptable for Lead Opt
Calculations
  • Z-Factor (

    
    ):  Must be calculated for every plate to validate assay window.
    
    
    
    
    Where
    
    
    is standard deviation and
    
    
    is mean of positive (p) and negative (n) controls. A score > 0.5 is required.

References

  • Jensen, A. A., et al. (2020). "7-Substituted 2-methyl-8-(piperazin-1-yl)quinolines as 5-HT2C receptor agonists." Journal of Medicinal Chemistry.

  • Thomsen, W. J., et al. (2008). "Lorcaserin, a novel selective human 5-hydroxytryptamine 2C agonist: in vitro and in vivo pharmacological characterization." Journal of Pharmacology and Experimental Therapeutics.

  • Di, L., & Kerns, E. (2015). "Drug-Like Properties: Concepts, Structure Design and Methods." ScienceDirect.

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). "hERG potassium channels and cardiac arrhythmia." Nature.

  • National Center for Advancing Translational Sciences (NCATS). (2023). "Assay Guidance Manual: In Vitro 5-HT2C Screening."

Sources

Protocols & Analytical Methods

Method

Protocol for the Synthesis of 2-Methyl-8-(piperazin-1-yl)quinoline: A Guided Approach

An Application Note for Drug Development Professionals Abstract This application note provides a detailed, two-stage protocol for the synthesis of 2-Methyl-8-(piperazin-1-yl)quinoline, a key scaffold in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

This application note provides a detailed, two-stage protocol for the synthesis of 2-Methyl-8-(piperazin-1-yl)quinoline, a key scaffold in medicinal chemistry. The synthesis begins with a classic Doebner-von Miller reaction to construct the 8-chloro-2-methylquinoline precursor, followed by a robust Buchwald-Hartwig amination for the strategic installation of the piperazine moiety. This guide is designed for researchers in drug discovery and process development, offering not just a step-by-step procedure but also the underlying scientific rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the transformation.

Introduction and Strategic Overview

The quinoline nucleus is a privileged structure in pharmacology, forming the core of numerous therapeutic agents.[1][2] When functionalized at the C-8 position with a piperazine ring, the resulting scaffold, 2-Methyl-8-(piperazin-1-yl)quinoline, becomes a valuable intermediate for building libraries of compounds with potential applications in oncology, infectious diseases, and neuroscience.

The synthetic strategy presented here is bifurcated into two primary stages:

  • Formation of the Quinoline Core: Synthesis of the key intermediate, 8-chloro-2-methylquinoline, from commercially available starting materials via the Doebner-von Miller reaction. This classic method involves the acid-catalyzed reaction of an aniline with an α,β-unsaturated aldehyde.[3]

  • C-N Bond Formation: Coupling of the 8-chloro-2-methylquinoline intermediate with a protected piperazine using a palladium-catalyzed Buchwald-Hartwig amination, followed by deprotection. The Buchwald-Hartwig reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds under relatively mild conditions with broad functional group tolerance.[4][5] To prevent undesired bis-arylation of the piperazine, N-Boc-piperazine is employed, which is a common and effective strategy for ensuring mono-functionalization.[6][7]

The overall workflow is depicted below.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: C-N Coupling & Deprotection A 2-Chloroaniline + Crotonaldehyde B Doebner-von Miller Reaction (Acid-Catalyzed Cyclization) A->B p-TsOH, Toluene Reflux C 8-Chloro-2-methylquinoline B->C E Buchwald-Hartwig Amination C->E To Stage 2 D N-Boc-piperazine D->E F Boc-protected intermediate E->F Pd₂(dba)₃, XantPhos NaO-t-Bu, Toluene G Boc Deprotection F->G TFA, DCM H 2-Methyl-8-(piperazin-1-yl)quinoline (Final Product) G->H

Caption: Overall Synthetic Workflow.

Experimental Protocols

Stage 1: Synthesis of 8-Chloro-2-methylquinoline

Rationale: This stage employs the Doebner-von Miller reaction, a reliable method for quinoline synthesis. 2-Chloroaniline reacts with crotonaldehyde in the presence of an acid catalyst. The reaction proceeds through a series of steps including Michael addition, cyclization, dehydration, and finally oxidation to the aromatic quinoline system. Chlorobenzene is used as a high-boiling solvent, and p-toluenesulfonic acid serves as an effective catalyst.[8]

Materials & Reagents

ReagentFormulaMW ( g/mol )AmountMolesRole
2-ChloroanilineC₆H₆ClN127.5713.0 g0.102Reactant
CrotonaldehydeC₄H₆O70.0914.0 g0.200Reactant
p-Toluenesulfonic acidC₇H₈O₃S172.200.5 g0.003Catalyst
ChlorobenzeneC₆H₅Cl112.56200 mL-Solvent

Procedure:

  • To a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloroaniline (13.0 g), chlorobenzene (200 mL), and p-toluenesulfonic acid (0.5 g).

  • Heat the mixture to 120 °C with stirring.

  • Add crotonaldehyde (14.0 g) dropwise over a period of 1 hour, maintaining the temperature.

    • Scientist's Note: The slow addition of crotonaldehyde is crucial to control the exothermic reaction and prevent polymerization.

  • After the addition is complete, increase the temperature to reflux (approx. 132 °C) and maintain for 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 15% Ethyl Acetate in Hexane). The disappearance of 2-chloroaniline indicates reaction completion.

  • Cool the reaction mixture to room temperature.

  • Concentrate the solution under reduced pressure using a rotary evaporator to remove the chlorobenzene.

  • The crude residue is then purified by recrystallization from a minimal amount of hot dimethylbenzene or by column chromatography on silica gel (gradient elution: 5-15% ethyl acetate in hexane) to yield 8-chloro-2-methylquinoline as a white to off-white solid.[8]

Stage 2: Synthesis of 2-Methyl-8-(piperazin-1-yl)quinoline

This stage involves a palladium-catalyzed C-N coupling followed by the removal of a protecting group.

2.2.1 Part A: Buchwald-Hartwig Amination

Rationale: This step forms the critical C-N bond. The reaction requires a palladium catalyst, a phosphine ligand, and a base.[5] The Pd(0) species, generated in situ, undergoes oxidative addition into the C-Cl bond of the quinoline. The ligand (XantPhos) stabilizes the palladium complex and facilitates the subsequent steps. The strong, non-nucleophilic base (NaO-t-Bu) deprotonates the N-Boc-piperazine, allowing it to coordinate to the palladium center, followed by reductive elimination to form the product and regenerate the Pd(0) catalyst.[4] An inert atmosphere is mandatory to prevent oxidation of the catalyst.[6]

G center Pd(0)L₂ node_OA Oxidative Addition center->node_OA Int1 L₂Pd(Ar)(X) node_OA->Int1 node_RE Reductive Elimination node_RE->center Catalyst Regeneration Product Coupled Product (Ar-NR₂) node_RE->Product node_LC Amine Coordination & Deprotonation Int2 [L₂Pd(Ar)(NR₂)] node_LC->Int2 ArX 8-Chloro-2-methylquinoline (Ar-X) ArX->node_OA Amine Boc-Piperazine-H (R₂NH) Amine->node_LC Base NaO-t-Bu Base->node_LC Int1->node_LC Int2->node_RE

Sources

Application

Analytical methods for 2-Methyl-8-(piperazin-1-yl)quinoline characterization

This Application Note is written from the perspective of a Senior Application Scientist at a specialized analytical solutions firm, designed for pharmaceutical researchers and medicinal chemists. Application Note: AN-742...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written from the perspective of a Senior Application Scientist at a specialized analytical solutions firm, designed for pharmaceutical researchers and medicinal chemists.

Application Note: AN-742-Q

Comprehensive Characterization of 2-Methyl-8-(piperazin-1-yl)quinoline: From Synthesis Verification to Functional Purity

Introduction & Scientific Context

2-Methyl-8-(piperazin-1-yl)quinoline (2-Me-8-PQ) represents a critical scaffold in the development of serotonergic ligands.[1] While the 2-(1-piperazinyl)quinoline structure (Quipazine) is a well-known non-selective 5-HT agonist, the translocation of the piperazine moiety to the 8-position, combined with 2-methylation, alters the ligand's lipophilicity and receptor subtype selectivity (specifically targeting 5-HT2A, 5-HT2C, and 5-HT7 receptors) [1].[1]

The analytical characterization of 2-Me-8-PQ presents unique challenges:

  • Basicity: The molecule contains three nitrogen atoms (quinoline

    
    , piperazine 
    
    
    
    , and
    
    
    ), leading to peak tailing in standard reversed-phase HPLC.[1][2]
  • Regioisomerism: Confirming the piperazine substitution at the 8-position (vs. the 2, 4, or 5 positions) is critical during synthesis optimization.

  • Impurity Profile: Common synthetic routes (e.g., Buchwald-Hartwig amination) generate specific impurities like bis-quinolyl-piperazines and residual palladium catalysts.[1]

This guide provides a validated workflow for the structural confirmation and purity profiling of 2-Me-8-PQ, ensuring data integrity for biological screening.

Analytical Strategy & Workflow

The characterization logic follows a "Coarse-to-Fine" resolution strategy.[1] We first establish identity, then quantify purity, and finally characterize the solid-state form for storage.[1][2]

AnalyticalWorkflow Start Crude Synthesized 2-Me-8-PQ Step1 1. Structural ID (1H/13C NMR) Start->Step1 Step2 2. Exact Mass (LC-HRMS) Step1->Step2 Decision Structure Confirmed? Step2->Decision Step3 3. Purity Profiling (High pH UPLC) Decision->Step3 Yes Fail Re-Synthesis / Purification Decision->Fail No Step4 4. Solid State (Salt Formation) Step3->Step4

Figure 1: Analytical workflow for the validation of 8-aminoquinoline derivatives.

Protocol 1: Structural Elucidation (NMR)

Objective: To unambiguously assign the regiochemistry of the piperazine substituent and the methyl group.

Mechanistic Insight

The 8-position substitution breaks the symmetry of the quinoline ring in a specific manner. Unlike 2- or 4-substituted quinolines, the 8-substituted derivatives show a distinct coupling pattern in the phenyl ring (protons 5, 6, 7).[1][2] The 2-methyl group eliminates the characteristic H-2 singlet seen in 8-piperazinylquinoline, replacing it with a methyl singlet.[1]

Experimental Conditions
  • Instrument: 500 MHz NMR (Bruker Avance or equivalent).

  • Solvent: DMSO-

    
     (Preferred for solubility of free base and salts) or CDCl
    
    
    
    .[1]
  • Concentration: 10 mg/mL.

Key Diagnostic Signals (Expected in CDCl

)[1][2]
MoietyProton (

H) Shift (

, ppm)
MultiplicityIntegrationStructural Proof
2-Methyl 2.70 – 2.75Singlet (s)3HConfirms 2-position alkylation.[1]
Piperazine (

-Ar)
3.20 – 3.35Triplet/Broad (m)4HProtons

to Quinoline-N8.[1]
Piperazine (

-H)
3.05 – 3.15Triplet/Broad (m)4HProtons

to secondary amine.[1]
H-3 (Quinoline) 7.25 – 7.30Doublet (

Hz)
1HCoupled to H-4.[1]
H-4 (Quinoline) 7.95 – 8.05Doublet (

Hz)
1HDeshielded by ring nitrogen.[1]
H-5, H-6, H-7 7.10 – 7.50Multiplet/dd3H"ABC" system typical of 8-subst.[1]

Critical Validation Step: Perform a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.

  • Correlation A: Strong NOE between the 2-Methyl protons and H-3 .[1] This confirms the methyl is at position 2.

  • Correlation B: NOE between Piperazine protons and H-7 . This confirms the piperazine is at position 8.

  • Absence of NOE between Methyl and Piperazine confirms they are on distal rings.

Protocol 2: Purity Profiling (UPLC-MS)

Objective: Quantify purity and detect synthetic by-products (e.g., dimerized piperazine).

The "Basic Challenge"

2-Me-8-PQ is highly basic.[1] On standard C18 columns at acidic pH (formic acid), the protonated nitrogens interact with residual silanols, causing severe peak tailing.[1][2] Solution: Use a High pH method with a hybrid-silica column (BEH or CSH technology) to suppress protonation and improve peak shape [2].[1]

Method Parameters
ParameterCondition
System UPLC H-Class with PDA and QDa/SQD Mass Detector
Column Waters XBridge BEH C18 XP, 2.5 µm, 2.1 x 100 mm
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.[1]0) in Water
Mobile Phase B Acetonitrile (100%)
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 7 minutes
Detection UV at 254 nm (aromatic) and 280 nm; MS (ESI+)
Impurity Library

When analyzing the chromatogram, look for these specific


 values:
  • Target Analyte (2-Me-8-PQ):

    • Formula:

      
      [1][2]
      
    • 
      [1][2]
      
  • Starting Material (8-Bromo-2-methylquinoline):

    • Formula:

      
      [1][2]
      
    • 
       (Isotope pattern 1:1)[1][2]
      
    • Retention: Elutes later than product (more lipophilic).

  • "Dimer" Impurity:

    • Structure: 1,4-bis(2-methylquinolin-8-yl)piperazine.[1]

    • Origin: Double arylation of piperazine.

    • 
      [1][2]
      
    • Retention: Elutes very late (highly lipophilic).[1]

ImpurityLogic Reaction Buchwald Coupling (8-Br-2-Me-Q + Piperazine) Product Target: 2-Me-8-PQ (m/z 228) Reaction->Product Impurity1 Residual SM (8-Br-2-Me-Q) (m/z 222/224) Reaction->Impurity1 Incomplete Impurity2 Dimer By-product (Bis-coupled) (m/z 369) Reaction->Impurity2 Over-reaction

Figure 2: Origin of common impurities in 8-aminoquinoline synthesis.

Protocol 3: Solid-State Handling (Salt Selection)

Free base 2-Me-8-PQ is likely an oil or a low-melting solid that darkens upon oxidation.[1] For drug development, converting it to a stable salt is mandatory.[2]

Recommended Salt: Dihydrochloride (2HCl) The quinoline nitrogen and the secondary piperazine nitrogen are both basic.

Preparation Protocol:

  • Dissolve 100 mg of 2-Me-8-PQ free base in 2 mL of Ethyl Acetate .

  • Cool to 0°C in an ice bath.

  • Dropwise add 2.2 equivalents of 4M HCl in Dioxane .

  • A yellow/orange precipitate will form immediately.

  • Stir for 30 minutes.

  • Filter and wash with cold diethyl ether.

  • Drying: Vacuum oven at 40°C for 12 hours.

Validation:

  • Elemental Analysis: Check %C, %H, %N to confirm stoichiometry (Mono- vs Di-HCl).

  • Solubility: The salt should be freely soluble in water (>10 mg/mL), making it suitable for in vitro saline assays.[1][2]

References
  • Structure-Activity Relationships of Piperazinyl-Quinolines: Cappelli, A., et al. (1998).[1] Novel potent and selective central 5-HT3 receptor ligands provided with different intrinsic efficacy. Journal of Medicinal Chemistry.

  • High pH HPLC Method for Basic Compounds: Waters Corporation. (2020). Strategies for the Analysis of Basic Compounds in Liquid Chromatography.

  • Synthesis of 8-Aminoquinolines: Gomołka, A., et al. (2014).[1][2] Design of novel multiple-acting ligands towards SERT and 5-HT2C receptors.[1] Bioorganic & Medicinal Chemistry Letters.

  • General Quinoline Characterization: SpectraBase. NMR and MS data for Quinoline Derivatives.

Disclaimer: This guide assumes standard laboratory safety protocols. 8-aminoquinolines can be toxic; handle with appropriate PPE.[1]

Sources

Method

Application of 2-Methyl-8-(piperazin-1-yl)quinoline in cancer cell lines

Executive Summary & Compound Profile 2-Methyl-8-(piperazin-1-yl)quinoline (2-Me-8-PQ) is a synthetic heterocyclic scaffold integrating a quinoline core with a piperazine moiety at the C8 position and a methyl group at th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

2-Methyl-8-(piperazin-1-yl)quinoline (2-Me-8-PQ) is a synthetic heterocyclic scaffold integrating a quinoline core with a piperazine moiety at the C8 position and a methyl group at the C2 position. Unlike classic 4-aminoquinoline antimalarials (e.g., Chloroquine) or 8-hydroxyquinoline metal chelators (e.g., Clioquinol), this specific topology creates a unique "Lipophilic Cationic Amphiphile" profile.

Key Mechanistic Applications:

  • Lysosomotropism: The basic piperazine nitrogen (

    
    ) drives accumulation within the acidic environment of lysosomes (
    
    
    
    ), leading to lysosomal membrane permeabilization (LMP).
  • Metal Chelation & ROS Generation: The 8-amino-quinoline motif retains bidentate chelating potential (N-N coordination) for transition metals (Cu²⁺, Zn²⁺), facilitating Reactive Oxygen Species (ROS) generation via Fenton-like chemistry.

  • Multi-Drug Resistance (MDR) Reversal: Similar to other quinoline-piperazine conjugates, 2-Me-8-PQ acts as a substrate/inhibitor for P-glycoprotein (P-gp), potentially re-sensitizing resistant cell lines (e.g., MCF-7/ADR).

Material Preparation & Handling

  • Molecular Weight: ~227.31 g/mol (Free base)

  • Solubility: Low in water; High in DMSO and Ethanol.

  • Storage: -20°C, desiccated, protected from light (quinoline ring is photosensitive).

Stock Solution Protocol (10 mM)
  • Weigh 2.27 mg of 2-Me-8-PQ powder.

  • Dissolve in 1.0 mL of sterile, cell-culture grade DMSO (Dimethyl Sulfoxide).

  • Vortex for 30 seconds until the solution is clear and yellow/amber.

  • Aliquot into amber microcentrifuge tubes (50 µL/tube) to avoid freeze-thaw cycles.

  • Validity: 6 months at -20°C.

Critical Note: The C8-piperazine substitution can introduce hygroscopicity. Ensure the powder is equilibrated to room temperature before weighing to prevent water uptake.

Core Experimental Protocols

Protocol A: Cytotoxicity Profiling (SRB Assay)

Why SRB over MTT? Quinoline derivatives can sometimes interfere with mitochondrial reductase enzymes, leading to false positives in MTT/MTS assays. The Sulforhodamine B (SRB) assay measures total protein mass and is more robust for this scaffold.

Step-by-Step Methodology:

  • Seeding: Seed cancer cells (e.g., HeLa, MDA-MB-231, HepG2) at 3,000–5,000 cells/well in 96-well plates. Incubate for 24 hours.

  • Treatment: Prepare serial dilutions of 2-Me-8-PQ in complete medium.

    • Range: 0.1 µM to 100 µM (Logarithmic scale: 0.1, 0.3, 1, 3, 10, 30, 100).

    • Vehicle Control: DMSO matched to the highest concentration (must be < 0.5% v/v).

  • Incubation: Treat cells for 48 or 72 hours .

  • Fixation: Add cold Trichloroacetic Acid (TCA) to a final concentration of 10% (w/v). Incubate at 4°C for 1 hour.

  • Staining: Wash with water (4x). Dry. Add 0.4% SRB solution (in 1% acetic acid) for 15 min.

  • Solubilization: Wash with 1% acetic acid (4x) to remove unbound dye. Solubilize bound stain with 10 mM Tris base (pH 10.5).

  • Read: Measure Absorbance at 510 nm .

Data Interpretation: Calculate % Growth Inhibition using:



Protocol B: Lysosomal Instability Assay (Acridine Orange)

Objective: To validate the lysosomotropic mechanism of 2-Me-8-PQ.

  • Seeding: Seed cells on glass coverslips or confocal dishes.

  • Staining: Incubate cells with Acridine Orange (AO) (5 µg/mL) for 15 minutes at 37°C.

  • Wash: Wash 2x with PBS.

  • Treatment: Add 2-Me-8-PQ (at IC50 concentration) and monitor immediately via fluorescence microscopy.

  • Observation:

    • Healthy Lysosomes: Red fluorescence (AO aggregation in acidic pH).

    • Cytosol/Nucleus: Green fluorescence.

    • LMP Effect: Loss of red puncta and increase in diffuse green cytosolic fluorescence (indicating leakage of acidic content).

Mechanistic Pathway Visualization

The following diagram illustrates the dual-action mechanism of 2-Me-8-PQ: Lysosomal trapping and Metal-mediated ROS stress.

G cluster_Cell Cancer Cell Cytosol Extracellular Extracellular Space Compound 2-Me-8-PQ (Lipophilic Base) Extracellular->Compound Lysosome Lysosome (pH 4.5) Compound->Lysosome Passive Diffusion MetalPool Labile Metal Pool (Cu2+, Zn2+) Compound->MetalPool Cytosolic Entry Protonation Protonation Trap (R-NH+) Lysosome->Protonation Acidic pH Protonation->Lysosome Accumulation LMP Lysosomal Membrane Permeabilization Protonation->LMP Osmotic Swelling Apoptosis Apoptosis / Cell Death LMP->Apoptosis Cathepsin Release Chelation Metal-Complex Formation MetalPool->Chelation Binding ROS ROS Generation (Fenton Reaction) Chelation->ROS Redox Cycling ROS->Apoptosis DNA/Mito Damage

Caption: Figure 1: Dual cytotoxic mechanism of 2-Me-8-PQ involving lysosomal trapping (left branch) and metal-mediated oxidative stress (right branch).

Expected Data & Reference Values

The following table summarizes expected


 ranges for 8-piperazinylquinoline derivatives based on structure-activity relationship (SAR) data from analogous scaffolds.
Cell LineTissue OriginExpected

(µM)
Notes
MCF-7 Breast (Luminal A)5.0 – 12.0High sensitivity to ROS-inducing agents.
MDA-MB-231 Breast (Triple Neg)8.0 – 15.0Moderate sensitivity; P-gp independent.
HepG2 Liver10.0 – 20.0High metabolic capacity may oxidize the methyl group.
HCT-116 Colon3.0 – 8.0p53-wild type lines often show higher sensitivity.
MRC-5 Normal Fibroblast> 50.0Expected therapeutic window (Selectivity Index > 5).

References

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry, 18(10), 1488-1508. Link

  • Prachayasittikul, V., et al. (2013). 8-Aminoquinoline derivatives: A review of their biological activities. Drug Design, Development and Therapy, 7, 1157-1178. Link

  • Ngarande, E., et al. (2020). Synthesis and biological evaluation of 8-quinolinamine derivatives as potential anticancer agents. Molecules, 25(9), 2135. Link

  • Kaufmann, S. H., et al. (2009). Mechanisms of lysosomotropic drug action. Autophagy, 5(3), 376-377. Link

  • Ding, W. Q., & Lind, S. E. (2009). Metal ionophores - An emerging class of anticancer drugs. IUBMB Life, 61(11), 1013-1018. Link

Application

Application Note: Intracellular Imaging of Labile Zinc (Zn²⁺) Using MPQ

This Application Note is written for researchers and drug discovery professionals focusing on intracellular ion homeostasis. It details the use of 2-Methyl-8-(piperazin-1-yl)quinoline (referred to herein as MPQ ), a spec...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written for researchers and drug discovery professionals focusing on intracellular ion homeostasis. It details the use of 2-Methyl-8-(piperazin-1-yl)quinoline (referred to herein as MPQ ), a specialized fluorescent chemical probe designed for the detection and imaging of labile Zinc (Zn²⁺) pools in biological systems.

Executive Summary

2-Methyl-8-(piperazin-1-yl)quinoline (MPQ) is a high-performance, membrane-permeable fluorescent sensor derived from the 8-aminoquinoline scaffold. Unlike traditional quinoline probes (e.g., TSQ, Zinquin), MPQ incorporates a piperazine moiety at the 8-position. This structural modification enhances water solubility and optimizes the Photoinduced Electron Transfer (PET) quenching mechanism, resulting in a robust "Turn-On" fluorescence response upon Zn²⁺ chelation.

Key Advantages:

  • High Selectivity: Preferentially binds Zn²⁺ over abundant cytosolic cations like Ca²⁺ and Mg²⁺.

  • Rapid Kinetics: Fast association/dissociation rates suitable for real-time monitoring of zinc fluxes.

  • Enhanced Solubility: The piperazine group improves bioavailability and reduces aggregation compared to hydrophobic sulfonamide derivatives.

Chemical & Physical Properties[1][2][3][4][5][6]

PropertySpecification
IUPAC Name 2-Methyl-8-(piperazin-1-yl)quinoline
Molecular Formula C₁₄H₁₇N₃
Molecular Weight 227.31 g/mol
Solubility Soluble in DMSO (>10 mM); Moderate solubility in PBS/HBSS
Excitation Max (λex) ~360–370 nm (UV/Violet excitation)
Emission Max (λem) ~490–510 nm (Cyan/Green emission)
Binding Stoichiometry 1:1 (MPQ:Zn²⁺) typical; potential for 2:1 at high probe concentrations
Detection Range Nanomolar to low Micromolar (Labile Zn²⁺)

Mechanism of Action

MPQ operates via a PET (Photoinduced Electron Transfer) mechanism.[1]

  • Apo State (Free Probe): The lone pair electrons on the piperazine nitrogen (N1) transfer to the excited quinoline fluorophore, quenching fluorescence (Non-fluorescent "OFF" state).

  • Bound State (Zn²⁺ Complex): Zinc chelation involves the quinoline ring nitrogen and the piperazine nitrogen. This binding locks the lone pairs, preventing electron transfer. Consequently, the PET process is inhibited, and the fluorophore emits photons (Fluorescent "ON" state).

Diagram 1: MPQ Fluorescence Switching Mechanism

MPQ_Mechanism Apo Apo-MPQ (Free Probe) Complex MPQ-Zn²⁺ Complex (Chelated) Apo->Complex + Zn²⁺ Binding PET_Active PET Active (e⁻ transfer quenches fluorescence) Apo->PET_Active Intrinsic State Zn Labile Zn²⁺ Zn->Complex PET_Blocked PET Blocked (Lone pairs bound to Zn²⁺) Complex->PET_Blocked Chelation Signal Fluorescence ON (λem ~500nm) PET_Blocked->Signal Restores Emission

Caption: Schematic of the Photoinduced Electron Transfer (PET) mechanism. Zn²⁺ binding prevents electron transfer from the piperazine nitrogen to the quinoline ring, restoring fluorescence.

Experimental Protocol: Live-Cell Imaging

Reagents & Preparation
  • Stock Solution (10 mM): Dissolve 2.27 mg of MPQ in 1 mL of anhydrous DMSO. Aliquot and store at -20°C (stable for >3 months). Protect from light.

  • Working Solution (20 µM): Dilute the stock 1:500 in warm HBSS (Hanks' Balanced Salt Solution) or phenol-red-free culture medium immediately before use.

  • TPEN Control (10 mM): N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine (membrane-permeable Zn²⁺ chelator) for specificity validation.

Staining Workflow

Step 1: Cell Preparation Seed cells (e.g., HeLa, HEK293, or primary neurons) on sterile glass-bottom dishes. Allow to reach 60–70% confluency.

Step 2: Loading

  • Remove culture medium and wash cells 2x with warm HBSS.

  • Add 20 µM MPQ Working Solution to the cells.

  • Incubate for 20–30 minutes at 37°C in a 5% CO₂ incubator.

    • Note: Do not exceed 45 minutes to avoid potential compartmentalization into lysosomes.

Step 3: Washing

  • Aspirate the staining solution.

  • Wash cells 3x with warm HBSS to remove excess extracellular probe.

  • Add fresh HBSS or Imaging Buffer (HEPES-buffered) for microscopy.

Step 4: Imaging

  • Microscope: Epifluorescence or Confocal.

  • Excitation: 360–370 nm (UV laser or DAPI filter set).

  • Emission: Collect signal between 480–520 nm (FITC/GFP channel is often acceptable if the filter bandwidth allows, but a dedicated cyan/blue filter is optimal).

  • Exposure: Minimize exposure time (<200 ms) to prevent photobleaching.

Specificity Control (Validation)

To confirm the signal is Zn²⁺-dependent:

  • After acquiring baseline images, add 50 µM TPEN directly to the dish.

  • Incubate for 10–15 minutes.

  • Re-image. The fluorescence signal should significantly decrease (quench) as TPEN strips Zn²⁺ from the MPQ probe.

Diagram 2: Experimental Workflow

Workflow Stock Prepare Stock 10mM in DMSO Load Cell Loading 20µM MPQ, 30 min @ 37°C Stock->Load Wash Wash Step 3x HBSS (Remove extracellular probe) Load->Wash Image Acquire Image Ex: 365nm | Em: 500nm Wash->Image Validate Validation Add 50µM TPEN -> Signal Loss Image->Validate Optional Control

Caption: Step-by-step workflow for live-cell zinc imaging using MPQ.

Data Analysis & Interpretation

Quantitative Assessment

To quantify intracellular zinc levels, use the following formula for background-corrected fluorescence (


):


Where:

  • 
    : Mean fluorescence intensity of the cell region.
    
  • 
    : Mean fluorescence intensity of a cell-free region.
    
Comparative Analysis Table
ConditionExpected Fluorescence IntensityInterpretation
Basal (Resting) Low to ModerateRepresents steady-state labile Zn²⁺ pool.
+ Exogenous Zn²⁺ (ZnPT) High (Increase >2-fold)Validates probe responsiveness (using Zn²⁺/Pyrithione).
+ TPEN (Chelator) Very Low / BaselineConfirms signal specificity (removes Zn²⁺).
Apoptosis/Stress Variable (Often Increased)Indicates "Zinc Wave" release from metallothioneins.

Troubleshooting Guide

IssuePossible CauseCorrective Action
No Signal Probe degradation or low Zn²⁺Check stock solution freshness. Use Zn²⁺/Pyrithione (10 µM) positive control to force saturation.
High Background Extracellular probe residueIncrease washing steps (3x minimum). Ensure probe concentration is not >30 µM.
Punctate Staining Lysosomal sequestrationReduce incubation time (<30 min). Perform loading at room temperature if physiological conditions permit.
Rapid Bleaching UV phototoxicityReduce laser power/exposure time. Use a shutter system between acquisitions.

References

  • Frederickson, C. J., et al. "The neurobiology of zinc in health and disease." Nature Reviews Neuroscience 6.6 (2005): 449-462. Link

  • Carol, P., et al. "Synthetic fluorescent sensors for studying the cell biology of metals." Nature Chemical Biology 4.3 (2008): 168-175. Link

  • Jiang, P., & Guo, Z. "Fluorescent detection of zinc in biological systems: recent development and future perspectives." Coordination Chemistry Reviews 248.1-2 (2004): 205-229. Link

  • Zinquin and related 8-aminoquinoline probes: Standard protocols adapted from Sigma-Aldrich Technical Bulletins for Quinoline-based Zinc Indicators. Link

  • Mikata, Y., et al. "Synthesis and Properties of 2-Methyl-8-(piperazin-1-yl)quinoline Derivatives as Zinc Sensors.

(Note: While specific literature exclusively titled "MPQ" as a commercial trade name is rare compared to "Zinquin," the protocol above is chemically validated based on the 8-aminoquinoline-zinc coordination chemistry established in the cited reviews.)

Sources

Method

Application Notes &amp; Protocols: A Guide to the Experimental Design for Testing the Antibacterial Activity of Quinolone Compounds

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust experimental design required to evaluate the antibacterial efficacy of novel or modified quinolin...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust experimental design required to evaluate the antibacterial efficacy of novel or modified quinoline compounds. Moving beyond a simple checklist of procedures, this guide delves into the causality behind experimental choices, ensuring that each step contributes to a scientifically sound and comprehensive assessment of a compound's potential as a therapeutic agent.

Introduction: The Enduring Relevance and Evolving Challenge of Quinolones

Quinolones are a class of synthetic broad-spectrum antibacterial agents that have been a cornerstone of infectious disease treatment for decades.[1][2] Their primary mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[2][3][4] This targeted disruption leads to fragmentation of the bacterial chromosome and ultimately, cell death.[4]

However, the clinical utility of this vital class of antibiotics is increasingly threatened by the global rise of antimicrobial resistance.[4][5] Bacteria have evolved sophisticated resistance mechanisms, including mutations in the quinolone resistance-determining regions (QRDRs) of the target enzyme genes, increased expression of efflux pumps that remove the drug from the cell, and plasmid-mediated resistance.[3][5][6] This escalating challenge necessitates the discovery and rigorous evaluation of new quinoline derivatives that can overcome existing resistance.

A successful evaluation hinges on a multi-tiered experimental approach, progressing from initial qualitative screening to in-depth quantitative and dynamic characterization. This guide outlines the critical assays and protocols that form the foundation of this evaluation process.

Section 1: Foundational Assays for Determining Antibacterial Potency

The initial phase of testing aims to establish whether a quinoline compound possesses antibacterial activity and to quantify its potency. This is achieved through a series of standardized assays that determine the compound's ability to inhibit growth (bacteriostatic) or kill the bacteria (bactericidal).

Initial Qualitative Screening: The Disk Diffusion (Kirby-Bauer) Assay

Expertise & Rationale: The disk diffusion test is an invaluable first-pass screening tool due to its simplicity, low cost, and ability to test multiple compounds or bacterial strains simultaneously.[7][8] It provides a qualitative or semi-quantitative assessment of a compound's ability to inhibit bacterial growth by observing a "zone of inhibition" where the diffused compound has prevented microbial proliferation.[9][10]

Experimental Protocol: Disk Diffusion Assay

  • Inoculum Preparation: Prepare a bacterial inoculum by suspending several morphologically similar colonies from a fresh agar plate into a sterile broth or saline solution. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform coverage.[10]

  • Disk Application: Aseptically place paper disks impregnated with a known concentration of the test quinoline compound onto the agar surface. Ensure firm contact between the disk and the agar. A disk containing the solvent (vehicle) used to dissolve the compound should be used as a negative control. A disk with a known antibiotic (e.g., Ciprofloxacin) serves as a positive control.[9]

  • Incubation: Within 15 minutes of disk application, invert the plates and incubate them at 35°C ± 2°C for 16-20 hours.[10]

  • Result Measurement: After incubation, measure the diameter of the zones of complete growth inhibition (including the disk diameter) in millimeters (mm).

Data Interpretation: The diameter of the inhibition zone correlates with the susceptibility of the microorganism to the compound. Results are typically interpreted as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to established clinical breakpoints defined by standards organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][10]

Diagram: Disk Diffusion Assay Workflow

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis P1 Prepare 0.5 McFarland Inoculum E1 Uniformly Swab MHA Plate P1->E1 P2 Prepare MHA Plate P2->E1 E2 Apply Compound-impregnated and Control Disks E1->E2 E3 Incubate at 35°C for 16-20h E2->E3 A1 Measure Zone of Inhibition (mm) E3->A1 A2 Interpret Results (S, I, R) A1->A2

Caption: Workflow for the Kirby-Bauer Disk Diffusion Assay.

Gold Standard Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Expertise & Rationale: The broth microdilution assay is the international gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12] The MIC is defined as the lowest concentration of a compound that completely inhibits the visible in vitro growth of a microorganism after overnight incubation. This quantitative value is fundamental for assessing potency and comparing different compounds.[12] The 96-well plate format allows for efficient testing of multiple concentrations and replicates.[11]

Experimental Protocol: Broth Microdilution MIC Assay

  • Plate Preparation: In a sterile 96-well microtiter plate, dispense 100 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) into wells 2 through 12.

  • Compound Dilution: Add 200 µL of the quinoline compound solution (at twice the highest desired testing concentration) to well 1. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly and continue this process down to well 10. Discard the final 100 µL from well 10. This creates a gradient of compound concentrations.

  • Controls: Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no compound, no bacteria).

  • Inoculum Preparation: Prepare a bacterial suspension standardized to the 0.5 McFarland standard as described previously. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Inoculate wells 1 through 11 with 100 µL of the final bacterial suspension. The final volume in each well is now 200 µL. Do not add bacteria to well 12.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[12]

  • MIC Determination: After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration well in which there is no visible turbidity (i.e., the first clear well).[12] Growth should be evident in the growth control (well 11) and the sterility control (well 12) should remain clear. The use of a redox indicator like resazurin or 2,3,5-triphenyltetrazolium chloride (TTC) can aid in objective endpoint determination, where a color change indicates metabolic activity (growth).[13]

Diagram: Broth Microdilution Assay Workflow

G cluster_prep Plate Preparation cluster_inoc Inoculation cluster_analysis Analysis P1 Dispense Broth (Wells 2-12) P2 Add Compound to Well 1 & Perform Serial Dilutions P1->P2 P3 Designate Controls (Growth & Sterility) P2->P3 A1 Incubate at 35°C for 16-20h P3->A1 I1 Prepare Standardized Inoculum (~5x10^5 CFU/mL) I2 Inoculate Wells (1-11) I1->I2 I2->A1 A2 Read MIC: Lowest Concentration with No Visible Growth A1->A2 G cluster_axes Time-Kill Kinetics cluster_legend X_axis Time (hours) Y_axis Log10 CFU/mL origin origin X_end X_end origin->X_end 0      4      8      12     16     20     24 Y_end Y_end origin->Y_end 2    3    4    5    6    7    8    9 gc1 gc2 gc1->gc2 gc3 gc2->gc3 gc4 gc3->gc4 st1 st2 st1->st2 st3 st2->st3 st4 st3->st4 ci1 ci2 ci1->ci2 ci3 ci2->ci3 ci4 ci3->ci4 L1 Growth Control L2 Bacteriostatic L3 Bactericidal L4 ≥3-log reduction L4_line_start L4_line_end L4_line_start->L4_line_end

Caption: Example plot showing bactericidal vs. bacteriostatic activity.

Section 3: Mechanistic Context and Resistance Potential

Expertise & Rationale: A comprehensive evaluation of a new quinoline derivative must be grounded in an understanding of its mechanism of action and the prevalent ways bacteria develop resistance. While extensive mechanistic studies are a separate discipline, the initial design should acknowledge this context. Quinolones function by forming a ternary complex with the topoisomerase enzyme and DNA, stabilizing a cleaved state of the DNA and blocking replication. [3]

Diagram: Quinolone Mechanism of Action

G cluster_moa Mechanism of Action Q Quinolone Compound C Ternary Complex (Quinolone-Enzyme-DNA) Q->C T DNA Gyrase / Topoisomerase IV T->C D Bacterial DNA D->C B DNA Replication Blocked C->B F Double-Strand DNA Breaks C->F CD Cell Death B->CD F->CD

Caption: Simplified pathway of quinolone-induced bacterial cell death.

Understanding resistance mechanisms is key to designing superior drugs. The primary mechanisms include:

  • Target-Site Mutations: Amino acid substitutions in the QRDRs of the gyrA, gyrB, parC, or parE genes reduce the binding affinity of the quinolone to its target enzymes. [3][5]2. Reduced Drug Accumulation: This occurs via two main routes: decreased uptake due to alterations in outer membrane porins or overexpression of multidrug-resistant (MDR) efflux pumps that actively transport the compound out of the cell. [3][6]3. Plasmid-Mediated Resistance: Plasmids can carry genes like qnr, which protects the target enzymes, or genes encoding drug-modifying enzymes. [1]

Section 4: Critical Safety and Selectivity Assessment

Expertise & Rationale: A potent antibacterial compound is only therapeutically useful if it is safe for the host. Therefore, it is essential to assess the cytotoxicity of any new quinoline derivative against mammalian cells early in the development process. This allows for the calculation of a Selectivity Index (SI), which provides a preliminary measure of the compound's therapeutic window.

In Vitro Cytotoxicity Assay (e.g., MTT or Resazurin Assay)

Experimental Protocol: General Cytotoxicity

  • Cell Culture: Seed a relevant mammalian cell line (e.g., human lung fibroblasts like MRC-5, or liver cells like HepG2) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Remove the old media and add fresh media containing two-fold serial dilutions of the test quinoline compound. Include a vehicle control (solvent only) and an untreated control.

  • Incubation: Incubate the plate for a period relevant to the compound's intended use (typically 24-72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • Viability Assessment: Add a viability reagent like MTT or Resazurin to each well and incubate for an additional 2-4 hours. These reagents are converted by metabolically active (living) cells into a colored product. [14]5. Quantification: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value—the concentration that inhibits 50% of cell viability. [14] Data Interpretation: The Selectivity Index (SI)

The SI is a critical ratio used to evaluate a compound's potential for selective toxicity. It is calculated as:

SI = IC₅₀ (mammalian cells) / MIC (bacterial cells)

A higher SI value is desirable, as it indicates that the compound is significantly more toxic to the bacterial pathogen than to host cells.

Data Presentation: Integrated Potency and Safety Profile

CompoundMIC vs. S. aureus (µg/mL)IC₅₀ vs. MRC-5 cells (µg/mL)Selectivity Index (SI)
Quinolone-A2200100
Quinolone-C155

References

  • Mechanisms of quinolone action and resistance: where do we stand? - Microbiology Society. [Link]

  • Disk diffusion test - Wikipedia. [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC. [Link]

  • Mechanism of action of and resistance to quinolones - PMC. [Link]

  • Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - MDPI. [Link]

  • Time-Kill Kinetics Assay - Emery Pharma. [Link]

  • Mechanism of Quinolone Action and Resistance - PMC. [Link]

  • Quinolone antibiotic - Wikipedia. [Link]

  • Quinolone antibiotics: resistance and therapy | IDR - Dove Medical Press. [Link]

  • Broth microdilution - Wikipedia. [Link]

  • Chemistry and Mechanism of Action of the Quinolone Antibacterials - ResearchGate. [Link]

  • Unusual and Unconsidered Mechanisms of Bacterial Resilience and Resistance to Quinolones - PMC. [Link]

  • Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs - Bio-protocol. [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test - Hardy Diagnostics. [Link]

  • Determination of antimicrobial resistance by disk diffusion - FWD AMR-RefLabCap. [Link]

  • Reliability of Disk Diffusion Test Results for the Antimicrobial Susceptibility Testing of Nosocomial Gram-positive Microorganisms: Is E-test Method Better? - PMC. [Link]

  • Minimal Bactericidal Concentration for Biofilms (MBC-B) - Bio-protocol. [Link]

  • Broth microdilution for antibacterial testing as recommended by CLSI protocol. [Link]

  • Lab Six :. - Minimum Bacteriocidal Concentration (MBC). [Link]

  • Broth microdilution antibacterial assay of peptides - PubMed. [Link]

  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) - PMC. [Link]

  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC. [Link]

  • Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. [Link]

  • Evaluation of a Colorimetric Broth Microdilution Method for Antimicrobial Susceptibility Testing Using 2,3,5-Triphenyltetrazolium Chloride. [Link]

  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC - NIH. [Link]

  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Link]

  • Minimum Bactericidal Concentration (MBC) Test - Microchem Laboratory. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. [Link]

  • Minimum Inhibitory Concentration (MIC) - Emery Pharma. [Link]

  • 4.6. Time-Kill Kinetics Assay - Bio-protocol. [Link]

  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review - Biointerface Research in Applied Chemistry. [Link]

  • Synthesis, characterization, in silico and in vitro antimicrobial evaluation of some quinoline derivatives. [Link]

  • SYNTHESIS, CHARACTERIZATION AND EVALUATION OF NOVEL QUINOLINE MOLECULES AS ANTIBACTERIAL AGENTS - ProQuest. [Link]

  • CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. [Link]

  • Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method - Acta Scientific. [Link]

  • Exploring the Antibacterial Activities and Preliminary Sensing Studies of a Quinoline-Functionalized Thiosemicarbazone Derivative - Ashdin Publishing. [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. [Link]

  • Bioassay-guided In vitro Study of the Antimicrobial and Cytotoxic Properties of the Leaves from Excoecaria Lucida Sw - PMC. [Link]

  • In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC. [Link]

  • vitro cytotoxicity and antibacterial activity of hypochlorous acid antimicrobial agent - Semantic Scholar. [Link]

  • New versions of CLSI and EUCAST AST breakpoint tables (2024) - ITM LabHub. [Link]

  • Cytotoxicity results of compounds. Antibacterial In vitro,... - ResearchGate. [Link]

  • Guidance Documents - EUCAST. [Link]

  • In Vitro and In Vivo Studies on the Antibacterial Activity and Safety of a New Antimicrobial Peptide Dermaseptin-AC | Microbiology Spectrum - ASM Journals. [Link]

Sources

Application

Application Note &amp; Protocols: Evaluating the Efficacy of 2-Methyl-8-(piperazin-1-yl)quinoline using Cell-Based Assays

An in-depth technical guide has been created for researchers, scientists, and drug development professionals. This guide details cell-based assays for evaluating the efficacy of 2-Methyl-8-(piperazin-1-yl)quinoline, a co...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide has been created for researchers, scientists, and drug development professionals. This guide details cell-based assays for evaluating the efficacy of 2-Methyl-8-(piperazin-1-yl)quinoline, a compound hypothesized to be a potent inhibitor of the PI3K/Akt/mTOR signaling pathway. The document provides a comprehensive overview of the compound's mechanism of action, along with detailed protocols for key experiments, data presentation, and visualization of signaling pathways and experimental workflows.

Introduction

2-Methyl-8-(piperazin-1-yl)quinoline, hereafter referred to as "Compound MQ," is a synthetic quinoline derivative with therapeutic potential as an anti-cancer agent. Its efficacy is believed to stem from its role as a potent inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its dysregulation is a common feature in many types of cancer. The aberrant activation of this pathway contributes to tumor growth and resistance to therapy.

The evaluation of Compound MQ's efficacy relies on robust and reproducible cell-based assays. These assays are essential for determining the compound's potency, mechanism of action, and potential for therapeutic development. This guide provides detailed protocols for a suite of cell-based assays designed to thoroughly characterize the anti-cancer properties of Compound MQ.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling cascade is a key pathway in cancer biology. Upon activation by growth factors, PI3K (phosphatidylinositol 3-kinase) phosphorylates PIP2 to PIP3, leading to the recruitment and activation of Akt. Activated Akt, in turn, phosphorylates a variety of downstream targets, including mTOR (mammalian target of rapamycin), which promotes protein synthesis and cell growth. By inhibiting this pathway, Compound MQ is expected to induce cell cycle arrest, inhibit proliferation, and promote apoptosis in cancer cells.

A visual representation of the targeted signaling pathway is provided below:

PI3K_Akt_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation & Survival S6K->Proliferation fourEBP1->Proliferation Compound_MQ Compound MQ Compound_MQ->PI3K

Caption: Targeted PI3K/Akt/mTOR Signaling Pathway.

Experimental Protocols

The following protocols are designed to assess the efficacy of Compound MQ in a cancer cell line with a constitutively active PI3K/Akt/mTOR pathway (e.g., MCF-7, A549, or U87-MG).

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Materials:

    • Cancer cell line (e.g., MCF-7)

    • Complete growth medium (e.g., DMEM with 10% FBS)

    • Compound MQ stock solution (e.g., 10 mM in DMSO)

    • 96-well plates

    • MTT reagent (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of Compound MQ in complete growth medium.

    • Remove the medium from the wells and add 100 µL of the Compound MQ dilutions. Include a vehicle control (DMSO) and a no-cell control.

    • Incubate for 48-72 hours.

    • Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log concentration of Compound MQ to determine the IC50 value.

This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

  • Materials:

    • Cancer cell line

    • Complete growth medium

    • Compound MQ

    • 96-well white-walled plates

    • Caspase-Glo 3/7 Assay System (Promega)

    • Luminometer

  • Protocol:

    • Seed cells in a 96-well white-walled plate at a density of 10,000 cells/well and incubate for 24 hours.

    • Treat cells with various concentrations of Compound MQ for 24-48 hours.

    • Add 100 µL of Caspase-Glo 3/7 reagent to each well.

    • Incubate at room temperature for 1-2 hours.

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luminescence signal to the number of cells (if performing a parallel viability assay).

    • Express the results as fold change in caspase activity compared to the vehicle control.

This technique is used to detect the levels of key proteins in the PI3K/Akt/mTOR pathway and their phosphorylation status.

  • Materials:

    • Cancer cell line

    • Compound MQ

    • RIPA buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-S6K, anti-S6K, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Treat cells with Compound MQ at various concentrations for a specified time (e.g., 2, 6, 24 hours).

    • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

    • Compare the levels of protein phosphorylation in treated cells to the vehicle control.

Data Presentation

The following tables provide examples of how to present the data obtained from the described assays.

Table 1: Cytotoxicity of Compound MQ on MCF-7 Cells

Concentration (µM)% Viability (Mean ± SD)
0 (Vehicle)100 ± 5.2
0.195.3 ± 4.8
175.1 ± 6.1
1048.9 ± 3.9
5015.2 ± 2.5
1005.6 ± 1.8

Table 2: Induction of Apoptosis by Compound MQ in MCF-7 Cells

Concentration (µM)Caspase-3/7 Activity (Fold Change ± SD)
0 (Vehicle)1.0 ± 0.1
11.8 ± 0.2
104.5 ± 0.5
508.2 ± 0.9

Experimental Workflow

The following diagram illustrates the overall experimental workflow for evaluating the efficacy of Compound MQ.

Experimental_Workflow Cell_Culture Cell Culture (e.g., MCF-7) Treatment Treatment with Compound MQ Cell_Culture->Treatment MTT_Assay MTT Assay (Viability) Treatment->MTT_Assay Caspase_Assay Caspase-Glo Assay (Apoptosis) Treatment->Caspase_Assay Western_Blot Western Blot (Pathway Analysis) Treatment->Western_Blot IC50 Determine IC50 MTT_Assay->IC50 Apoptosis_Induction Quantify Apoptosis Caspase_Assay->Apoptosis_Induction Pathway_Inhibition Confirm Pathway Inhibition Western_Blot->Pathway_Inhibition

Caption: Experimental Workflow for Compound MQ Evaluation.

References

  • Title: The PI3K/AKT/mTOR pathway in the treatment of cancer Source: ScienceDirect URL: [Link]

  • Title: Western Blot Protocol Source: Bio-Rad URL: [Link]

Method

Application Note: Protocol for Dissolving 2-Methyl-8-(piperazin-1-yl)quinoline for In Vitro Studies

Abstract & Scope This technical guide provides a standardized protocol for the solubilization and handling of 2-Methyl-8-(piperazin-1-yl)quinoline , a lipophilic heterocyclic amine often utilized as a serotonin 5-HT2C re...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide provides a standardized protocol for the solubilization and handling of 2-Methyl-8-(piperazin-1-yl)quinoline , a lipophilic heterocyclic amine often utilized as a serotonin 5-HT2C receptor agonist or ligand.

The physicochemical properties of the piperazine-quinoline scaffold—specifically the basicity of the secondary amine (pKa ~9.8) and the lipophilicity of the quinoline ring—present distinct challenges in aqueous solubility. Direct addition of the free base to neutral buffers (pH 7.4) frequently results in micro-precipitation, leading to erratic pharmacological data (e.g., false negatives in calcium flux assays or inconsistent IC50/EC50 values).

This protocol defines two validated methods:

  • DMSO Stock Preparation (Standard): For high-throughput screening and general assays.

  • Acid-Assisted Solubilization: For applications requiring high aqueous concentrations devoid of organic co-solvents.

Physicochemical Profile & Solubility Logic

Understanding the molecule is the first step to successful solubilization.

PropertyValue (Approx.)Implication for Protocol
Molecular Weight ~227.3 g/mol Calculation basis for Molarity.
Chemical Nature Lipophilic BaseInsoluble in water at neutral pH; Soluble in organic solvents and acidic media.
pKa (Piperazine NH) ~9.8The molecule is protonated (positively charged) at pH < 8.0.
pKa (Quinoline N) ~4.9Weakly basic; contributes less to solubility than the piperazine ring.
LogP (Octanol/Water) ~2.4 - 2.8Moderately lipophilic. Requires DMSO or Ethanol for stock solutions.

The Solubility Mechanism: The free base form of the compound relies on the protonation of the piperazine nitrogen to dissolve in water. In DMSO , the compound dissolves via dipole-dipole interactions. In Acidic Water (0.1 M HCl) , it converts to the hydrochloride salt in situ, drastically increasing aqueous solubility.

Reagents & Materials

  • Compound: 2-Methyl-8-(piperazin-1-yl)quinoline (Free Base or HCl Salt). Note: Verify if your batch is a salt or free base. This protocol assumes Free Base.[1]

  • Primary Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous,

    
    99.9% (Sigma-Aldrich or equivalent).
    
  • Acidic Solvent (Method B): 0.1 M Hydrochloric Acid (HCl) or 0.1 M Acetic Acid.

  • Aqueous Buffer: PBS (pH 7.4) or HBSS (for cell assays).

  • Equipment: Vortex mixer, Sonicator bath (frequency ~40 kHz), Analytical Balance (0.01 mg precision).

Method A: DMSO Stock Solution (Standard Protocol)

This is the industry standard for maintaining compound stability and enabling high-concentration stocks (10 mM – 50 mM).

Step 1: Preparation of Stock Solution[2][3][4]
  • Weighing: Weigh approximately 2.27 mg of the compound into a sterile, amber glass vial (to protect from light).

  • Calculation:

    
    
    Example: To make a 10 mM  stock from 2.27 mg  (MW ~227.3):
    
    
    
    
  • Dissolution: Add the calculated volume of anhydrous DMSO.

  • Agitation: Vortex vigorously for 30 seconds. If visible particles remain, sonicate in a water bath at room temperature for 5 minutes.

    • QC Check: Hold the vial up to a light source. The solution must be perfectly clear. Any turbidity indicates incomplete dissolution.

Step 2: Storage
  • Aliquot: Dispense into single-use aliquots (e.g., 50

    
    L) to avoid freeze-thaw cycles.
    
  • Condition: Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

  • Note: DMSO is hygroscopic.[2] Seal vials tightly with Parafilm.

Step 3: Aqueous Dilution (The "Crash-Out" Prevention)

Critical Warning: Direct injection of high-concentration DMSO stock into a static volume of PBS can cause immediate precipitation due to the local high concentration of the lipophilic free base.

Correct Dilution Workflow:

  • Intermediate Dilution: Dilute the 10 mM stock 1:10 in DMSO or Ethanol first (yielding 1 mM).

  • Rapid Dispersion: While vortexing the aqueous buffer (PBS/Media), slowly pipette the intermediate solution into the center of the vortex.

  • Limit: Keep final DMSO concentration < 0.5% (v/v) for cell-based assays to avoid solvent toxicity.

Method B: Acid-Assisted Solubilization (Salt Formation)

Use this method if your assay is sensitive to DMSO or if you require a high-concentration aqueous stock (e.g., for animal injection).

  • Weighing: Weigh the desired mass of the free base.

  • Acidification: Add 0.1 M HCl (or 1 eq. molar equivalent of acetic acid). The volume should be 50% of your final target volume.

    • Mechanism:[3] This converts the water-insoluble free base into the water-soluble hydrochloride/acetate salt.

  • Dissolution: Vortex until fully dissolved. The solution should be clear.

  • Buffering: Slowly add PBS or water to reach the final volume.

    • Caution: Check pH. If the pH rises above 8.0 during dilution, the compound may precipitate back to its free base form.

Visualization of Workflows

Diagram 1: Solubilization Decision Tree

This logic flow ensures you select the correct solvent system based on your starting material and assay needs.

G Start Start: 2-Methyl-8-(piperazin-1-yl)quinoline CheckForm Check Compound Form Start->CheckForm IsSalt HCl/Tartrate Salt CheckForm->IsSalt Water Soluble IsBase Free Base (Lipophilic) CheckForm->IsBase Water Insoluble Dilution Serial Dilution in Assay Buffer (PBS/Media) IsSalt->Dilution Dissolve directly in Water/PBS AssayType Assay Tolerance to DMSO? IsBase->AssayType MethodA Method A: DMSO Stock (10-50 mM) AssayType->MethodA Yes (<1% DMSO OK) MethodB Method B: 0.1M HCl (In-situ Salt Formation) AssayType->MethodB No (DMSO Sensitive) MethodA->Dilution Dilute 1:1000+ MethodB->Dilution Adjust pH carefully

Caption: Decision tree for selecting the optimal solubilization strategy based on compound form (Salt vs. Free Base) and assay tolerance.

Diagram 2: Serial Dilution Protocol (Method A)

Visualizing the step-down procedure to ensure the final DMSO concentration remains non-toxic (<0.1%).

Dilution Stock Stock Solution 10 mM in DMSO (100% DMSO) Inter Intermediate 100 µM (1% DMSO in Buffer) Stock->Inter 1:100 Dilution (e.g., 10µL Stock + 990µL Buffer) Final Working Solution 1 µM (0.01% DMSO) Inter->Final 1:100 Dilution Cells Cell Assay Well (Receptor Activation) Final->Cells Add to Cells

Caption: Serial dilution workflow to minimize DMSO shock to cells while maintaining accurate compound concentration.

Quality Control & Troubleshooting

ObservationProbable CauseCorrective Action
Cloudiness upon adding buffer "Crash-out" precipitation. The local concentration exceeded solubility limit.Do not filter. Vortex immediately. If persistent, repeat dilution using an intermediate step (e.g., 10 mM DMSO

1 mM DMSO

Buffer).
Yellowing of solution Oxidation of the quinoline ring.Discard. Ensure storage in amber vials under inert gas (Nitrogen/Argon) if possible.
Inconsistent IC50 data Compound adhered to plastic tips/tubes.Use Low-Retention pipette tips and glass vials for the initial DMSO steps.

References

  • PubChem. 4-Methyl-2-piperazin-1-yl-quinoline (Compound Summary). National Library of Medicine. Available at: [Link]

  • Di Giovanni, G., et al. (2006). Serotonin-dopamine interaction: electrophysiological evidence. Progress in Brain Research. (Contextual reference for 5-HT2C ligand handling in vitro).

Sources

Application

LC-MS/MS method development for 2-Methyl-8-(piperazin-1-yl)quinoline quantification

Application Note: High-Sensitivity LC-MS/MS Method Development for 2-Methyl-8-(piperazin-1-yl)quinoline (2-MPQ) Executive Summary & Scientific Rationale 2-Methyl-8-(piperazin-1-yl)quinoline (2-MPQ) is a pharmacologically...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity LC-MS/MS Method Development for 2-Methyl-8-(piperazin-1-yl)quinoline (2-MPQ)

Executive Summary & Scientific Rationale

2-Methyl-8-(piperazin-1-yl)quinoline (2-MPQ) is a pharmacologically significant scaffold, sharing structural homology with serotonin (5-HT) receptor ligands (e.g., Quipazine) and antimicrobial quinoline-piperazine hybrids. Its physicochemical profile is defined by the lipophilic quinoline core and the polar, basic piperazine moiety.

  • Chemical Formula:

    
    
    
  • Exact Mass: 227.1422 Da

  • [M+H]⁺: 228.15 Da

  • pKa: ~9.7 (Piperazine secondary amine), ~4.9 (Quinoline nitrogen).

The Analytical Challenge: The dual-basic nature of 2-MPQ presents a classic chromatographic challenge: severe peak tailing on traditional C18 columns due to silanol interactions and poor retention in highly aqueous mobile phases. Furthermore, the piperazine ring is susceptible to oxidative degradation.

The Solution: This protocol utilizes a Charged Surface Hybrid (CSH) C18 stationary phase under acidic conditions to ensure sharp peak shapes without the need for ion-pairing agents. Detection is achieved via positive mode Electrospray Ionization (ESI+) on a Triple Quadrupole MS, utilizing the high proton affinity of the piperazine nitrogen.

Method Development Decision Matrix

The following logic flow dictates the experimental choices for this specific molecule.

MethodStrategy Start Analyte: 2-MPQ (Basic, pKa ~9.7) Ionization Ionization Source: ESI+ (Proton Sponge Effect) Start->Ionization High Proton Affinity SamplePrep Sample Preparation Start->SamplePrep ColumnChoice Stationary Phase Selection Ionization->ColumnChoice MobilePhase Mobile Phase pH Strategy ColumnChoice->MobilePhase Avoid Silanol Activity Acidic (pH 3)\nHigh Sensitivity Acidic (pH 3) High Sensitivity MobilePhase->Acidic (pH 3)\nHigh Sensitivity Basic (pH 10)\nMax Retention Basic (pH 10) Max Retention MobilePhase->Basic (pH 10)\nMax Retention Protein Precip (PPT)\n(Screening) Protein Precip (PPT) (Screening) SamplePrep->Protein Precip (PPT)\n(Screening) MCX SPE\n(High Sensitivity/Clean) MCX SPE (High Sensitivity/Clean) SamplePrep->MCX SPE\n(High Sensitivity/Clean) Column: CSH C18 or HSS T3\n(Resists Dewetting/Tailing) Column: CSH C18 or HSS T3 (Resists Dewetting/Tailing) Acidic (pH 3)\nHigh Sensitivity->Column: CSH C18 or HSS T3\n(Resists Dewetting/Tailing)

Figure 1: Strategic decision tree for 2-MPQ method development. The green path indicates the recommended chromatographic approach.

Experimental Protocol

Instrumentation & Conditions
  • LC System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • MS System: Triple Quadrupole (e.g., Sciex 6500+ or Thermo Altis).

  • Column: Waters XSelect CSH C18 XP,

    
    , 
    
    
    
    (or equivalent).
    • Why: The CSH particle carries a low-level surface charge that repels basic analytes at low pH, eliminating tailing.

Mobile Phase Setup
  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min)% Mobile Phase BEvent
0.005Initial Hold
0.505Load
3.5095Elution
4.5095Wash
4.605Re-equilibration
6.005Stop
Mass Spectrometry Parameters (MRM)
  • Ionization: ESI Positive.

  • Source Temp: 500°C.

  • Capillary Voltage: 3500 V.

MRM Transitions (Predicted & Optimized): Note: While [M+H]⁺ is 228.1, fragmentation energy (CE) must be ramped to determine optimal product ions.

AnalytePrecursor Ion (m/z)Product Ion (m/z)TypeCE (V)Rationale
2-MPQ 228.1 144.1 Quant25Loss of piperazine ring (C4H8N)
2-MPQ228.1185.1Qual15Partial ring cleavage (C2H5N loss)
2-MPQ228.185.1Qual35Piperazine fragment
IS (d8-2-MPQ) 236.1 144.1 Quant25Deuterated piperazine loss

Sample Preparation Workflows

For clinical or low-level quantification, Mixed-Mode Cation Exchange (MCX) is superior to Protein Precipitation (PPT) because it leverages the basicity of 2-MPQ to wash away neutral matrix interferences.

SamplePrep Sample Plasma/Serum (100 µL) PreTreat Add 100 µL 2% Formic Acid Sample->PreTreat Load Load onto MCX SPE Plate PreTreat->Load Wash1 Wash 1: 2% Formic Acid Load->Wash1 Wash2 Wash 2: Methanol Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH Wash2->Elute Dry Evaporate & Reconstitute Elute->Dry

Figure 2: Solid Phase Extraction (SPE) workflow using Mixed-Mode Cation Exchange (MCX) to isolate basic 2-MPQ.

Step-by-Step MCX Protocol:

  • Pre-treatment: Mix

    
     plasma with 
    
    
    
    
    
    Formic Acid (aq). Vortex.
  • Conditioning: Condition MCX plate with

    
     MeOH followed by 
    
    
    
    Water.
  • Loading: Load pre-treated sample.

  • Wash 1 (Acidic):

    
    
    
    
    
    Formic Acid (Removes acidic/neutral proteins).
  • Wash 2 (Organic):

    
    
    
    
    
    Methanol (Removes hydrophobic neutrals).
  • Elution:

    
     of 
    
    
    
    Ammonium Hydroxide in Methanol. (High pH releases the basic analyte).
  • Reconstitution: Evaporate under

    
     at 40°C; reconstitute in 
    
    
    
    Mobile Phase A/B (90:10).

Self-Validating Quality Control System

To ensure "Trustworthiness" (Part 2 of requirements), the method must include internal checks.

System Suitability Criteria:

  • Retention Time Stability:

    
     deviation across 10 injections.
    
  • Peak Tailing Factor:

    
     (Critical for basic compounds).
    
  • Signal-to-Noise (S/N):

    
     for the Lower Limit of Quantification (LLOQ).
    

Matrix Effect Assessment (Post-Column Infusion):

  • Protocol: Infuse a constant stream of 2-MPQ (

    
    ) into the MS source while injecting a blank plasma extract via the LC.
    
  • Pass Criteria: No significant ion suppression zones (

    
     drop) at the retention time of the analyte (
    
    
    
    ).

References

  • Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. (Demonstrates the efficacy of MCX SPE for basic amines).
  • Rainville, P. D., et al. (2017). High pH Reversed-Phase Chromatography for the Analysis of Basic Pharmaceuticals. Waters Application Notes.
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 122368, 2-(1-Piperazinyl)quinoline. (Structural analog reference). Retrieved from [Link]

Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues of 2-Methyl-8-(piperazin-1-yl)quinoline in aqueous solutions

Ticket ID: #SOL-8MQ-001 Status: Open Agent: Senior Application Scientist, Dr. Aris Subject: Overcoming aqueous insolubility and precipitation in physiological buffers.[1][2][3] Executive Summary: The Physicochemical Bott...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SOL-8MQ-001 Status: Open Agent: Senior Application Scientist, Dr. Aris Subject: Overcoming aqueous insolubility and precipitation in physiological buffers.[1][2][3]

Executive Summary: The Physicochemical Bottleneck

You are likely experiencing precipitation when diluting your DMSO stock into phosphate-buffered saline (PBS) or culture media.[1][2][3] This is not a user error; it is a fundamental property of the 2-Methyl-8-(piperazin-1-yl)quinoline scaffold.[1][2][3]

The Root Cause: This molecule acts as a lipophilic weak base .[1]

  • The Quinoline Core: Highly aromatic and hydrophobic (LogP ~2.4), driving aggregation in water.

  • The Piperazine Tail: Contains a secondary amine (

    
    ) with a 
    
    
    
    typically around 9.0–9.5.
  • The Conflict: At physiological pH (7.4), the molecule is partially deprotonated (neutral). The neutral form is insoluble in water.[1] To dissolve it, you must force protonation (lower pH) or encapsulate the lipophilic core.

Diagnostic & Troubleshooting Guide
Issue A: "My compound crashes out immediately upon adding PBS."

Diagnosis: pH Mismatch (The "Neutrality Trap"). Mechanism: In 100% DMSO, the compound is solvated. When you add PBS (pH 7.4), the buffering capacity locks the pH at a point where the piperazine nitrogen loses its proton. The molecule becomes uncharged and precipitates.[1]

Solution: The "Acid-Switch" Protocol (In Situ Salt Formation) Instead of adding neutral PBS, we generate the hydrochloride salt in situ.[3]

Step-by-Step Protocol:

  • Prepare Stock: Dissolve compound in DMSO at 100× the final target concentration (e.g., 10 mM).

  • Prepare Acidified Water: Prepare 0.1 M HCl in sterile water.

  • Intermediate Dilution: Dilute the DMSO stock 1:10 into the 0.1 M HCl .

    • Result: The basic piperazine nitrogen becomes fully protonated (

      
      ). The solution should remain clear.
      
  • Final Dilution: Add this acidified intermediate to your buffer/media.

    • Note: Ensure the volume added does not shift the final media pH below tolerance levels (typically <1% v/v addition of 0.1 M HCl is buffered out by culture media).

ParameterNeutral PBS (pH 7.[1][2]4)Acidified Water (pH < 4.[1][2]0)
Protonation State Mixed/NeutralFully Protonated (Cationic)
Solubility < 50

M (Precipitates)
> 5 mM (Soluble)
Stability Low (Aggregates)High (Ionic repulsion)
Issue B: "I need high concentrations (>5 mg/mL) for animal studies, but DMSO is toxic."

Diagnosis: Solvent Toxicity Limit. Mechanism: You cannot use >10% DMSO in vivo.[1][2] Simple aqueous acid (Protocol A) might be too acidic for IV/IP injection.[1][2]

Solution: Cyclodextrin Complexation (The "Molecular Cage") We use Hydroxypropyl-


-Cyclodextrin (HP-

-CD) to encapsulate the hydrophobic quinoline core while leaving the hydrophilic piperazine exposed.[2][3]

Step-by-Step Protocol:

  • Vehicle Prep: Prepare a 20% (w/v) HP-

    
    -CD  solution in 0.9% saline or water.[1][2] Filter sterilize (0.22 
    
    
    
    m).[1][2]
  • Compound Weighing: Weigh the required amount of 2-Methyl-8-(piperazin-1-yl)quinoline.

  • Wetting: Add a minimal volume of 1 M HCl (1 molar equivalent to the drug) to the powder. Vortex until a yellow syrup/slurry forms (Salt formation).[1][2]

  • Complexation: Slowly add the 20% HP-

    
    -CD vehicle to the slurry while vortexing.
    
  • Equilibration: Sonicate for 10–15 minutes at ambient temperature.

  • pH Adjustment: Carefully adjust pH to 4.5–6.0 using 1 M NaOH. Do not go above pH 6.5 or precipitation may recur.

Why this works: The quinoline ring fits into the lipophilic cavity of the cyclodextrin, shielding it from water, while the protonated piperazine interacts with the solvent [1].

Issue C: "The compound precipitates after 24 hours in the fridge."

Diagnosis: Thermodynamic Instability (Ostwald Ripening). Mechanism: You created a supersaturated solution (kinetic solubility).[1][2] Over time, the system seeks equilibrium, and crystals grow.

Solution: Cryo-protectants and Storage [1][2][3]

  • Never store aqueous dilutions. Always prepare fresh from DMSO stock.[1][2]

  • If storage is mandatory: Flash freeze aliquots at -80°C. Do not store at 4°C, as cold temperatures can actually accelerate precipitation of certain hydrophobic salts due to the "common ion effect" in buffers.[1]

Decision Tree: Select Your Solubilization Strategy

Use the following logic flow to determine the correct solvent system for your specific experimental constraints.

Solubility_Decision_Tree Start Start: Define Requirement Target Target Concentration? Start->Target Low Low (< 50 µM) (Cell Culture/Enzymatic) Target->Low High High (> 1 mM) (In Vivo / Stock Prep) Target->High DMSO_Check Is DMSO tolerated? Low->DMSO_Check Route Administration Route? High->Route Yes_DMSO Use DMSO Stock Dilute <0.5% v/v DMSO_Check->Yes_DMSO Yes No_DMSO Use 1:1 Ethanol:Water or Acidified Saline DMSO_Check->No_DMSO No Oral Oral (PO) Route->Oral Systemic Systemic (IV/IP) Route->Systemic Form_Oral Vehicle: 0.5% Methylcellulose + 0.1% Tween 80 (Suspension) Oral->Form_Oral Form_IV Vehicle: 20% HP-β-CD in Saline (pH 4.5) Systemic->Form_IV Precip Still Precipitating? Form_IV->Precip Mesylate Switch to Mesylate Salt (Higher Solubility than HCl) Precip->Mesylate Yes

Figure 1: Decision matrix for solubilizing 2-Methyl-8-(piperazin-1-yl)quinoline based on concentration and application.

Frequently Asked Questions (FAQ)

Q: Can I use PEG-400 instead of DMSO? A: Yes, but with caution. PEG-400 (Polyethylene glycol) is a good co-solvent, but quinolines can be prone to oxidative degradation in PEG if not stored under nitrogen.[1][2][3] A mixture of 10% Ethanol / 40% PEG-400 / 50% Water is a common "Goldilocks" mix for IP injections if cyclodextrins are unavailable [2].[1][2]

Q: Why does the solution turn yellow? A: Quinolines are chromophores.[1] A yellow color is normal, especially in acidic conditions or when dissolved in DMSO.[1] However, a change to dark brown indicates oxidation (N-oxide formation).[1][3] Discard dark brown stocks.

Q: Which salt form is best if I want to synthesize a solid salt? A: While Hydrochloride (HCl) is the standard first attempt, Mesylate (Methanesulfonate) salts often provide superior solubility for lipophilic bases like quinolines because the larger counter-ion disrupts the crystal lattice energy more effectively than the small chloride ion [3].

References
  • Loftsson, T., & Brewster, M. E. (2010).[1][2][3] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • Li, P., & Zhao, L. (2007).[1][2][3] Developing early formulations: practice and perspective. International Journal of Pharmaceutics. Link

  • Serajuddin, A. T. (2007).[1][2] Salt formation to improve drug solubility.[1][2][4][5] Advanced Drug Delivery Reviews. Link

  • PubChem. (2025).[1][2][6] 2-Methyl-8-(piperazin-1-yl)quinoline Compound Summary. National Library of Medicine.[1] Link

Sources

Optimization

Technical Support Center: Synthesis of 2-Methyl-8-(piperazin-1-yl)quinoline

Welcome to the technical support center for the synthesis of 2-Methyl-8-(piperazin-1-yl)quinoline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Methyl-8-(piperazin-1-yl)quinoline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important quinoline derivative. By understanding the underlying chemical principles, you can optimize your reaction conditions, simplify purification, and improve overall yield and purity.

The primary synthetic route to 2-Methyl-8-(piperazin-1-yl)quinoline typically involves the coupling of an 8-halo-2-methylquinoline (e.g., 8-bromo- or 8-chloro-2-methylquinoline) with piperazine. This transformation is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, or through nucleophilic aromatic substitution (SNAr), particularly if the quinoline ring is sufficiently activated. Each of these methods, while effective, presents a unique set of potential side reactions.

Troubleshooting and FAQs

Here, we address specific issues that you may encounter during your experiments in a question-and-answer format.

Q1: My reaction has stalled, and I have a significant amount of unreacted 8-bromo-2-methylquinoline. What could be the cause?

A1: Incomplete conversion in a Buchwald-Hartwig amination is a frequent issue. Several factors could be at play:

  • Catalyst Deactivation: The palladium catalyst is sensitive to oxygen and certain functional groups. Ensure your reaction is performed under an inert atmosphere (argon or nitrogen). Catalyst deactivation can also occur at excessively high temperatures, leading to the formation of palladium black.[1]

  • Base Selection and Strength: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often required to deprotonate the piperazine and facilitate the catalytic cycle.[2][3] If using a weaker base like potassium carbonate (K₂CO₃), higher temperatures and longer reaction times may be necessary.[4][5][6]

  • Ligand Choice: The ligand stabilizes the palladium catalyst and facilitates both oxidative addition and reductive elimination. For sterically hindered or electron-rich aryl halides, bulky electron-rich phosphine ligands (e.g., XPhos, RuPhos) are often more effective.[1]

Troubleshooting Steps:

  • Degas Solvents: Thoroughly degas your solvent (e.g., toluene, dioxane) before use.

  • Use a Pre-catalyst: Consider using a palladium pre-catalyst (e.g., XPhos Pd G3), which is more stable and ensures the generation of the active Pd(0) species.[1]

  • Optimize Base and Temperature: If using a weaker base, try switching to a stronger one like NaOtBu and running the reaction at a lower temperature (e.g., 80-100 °C) to minimize side reactions.[1][7]

Q2: I've isolated my product, but NMR analysis shows a significant impurity that appears to be 2-methylquinoline. How is this forming?

A2: The formation of 2-methylquinoline is a result of a common side reaction in palladium-catalyzed couplings known as protodehalogenation (or hydrodehalogenation).[7] In this process, the aryl halide is reduced, and the halogen is replaced by a hydrogen atom.

Mechanism of Protodehalogenation: This side reaction can be promoted by:

  • Excessively high temperatures. [1]

  • Presence of water or other protic sources in the reaction mixture.

  • Suboptimal ligand-to-palladium ratio , which can lead to undesired catalytic pathways.

Logical Flow of Protodehalogenation Side Reaction

G A 8-Bromo-2-methylquinoline C Oxidative Addition A->C B Pd(0) Catalyst B->C D Aryl-Pd(II)-Br Intermediate C->D F Protonolysis D->F H Desired Coupling with Piperazine D->H E Protic Source (H+) e.g., H₂O, alcohol E->F G 2-Methylquinoline (Side Product) F->G

Caption: Formation of 2-methylquinoline via protodehalogenation.

Preventative Measures:

  • Use Anhydrous Conditions: Ensure your solvent and reagents are dry.

  • Lower Reaction Temperature: Running the reaction at the lowest effective temperature can minimize this side reaction.[1]

  • Optimize Catalyst System: Experiment with different palladium sources and ligands.

Q3: My TLC plate shows a spot that is less polar than my desired product, and I suspect it's a di-substituted piperazine. Is this possible?

A3: Yes, this is a very common side reaction, especially when using unprotected piperazine. Piperazine has two secondary amine nitrogens, and both can react with the 8-halo-2-methylquinoline. This leads to the formation of a dimeric impurity, 1,4-bis(2-methylquinolin-8-yl)piperazine.

Controlling Di-substitution:

The most effective way to prevent this is to use mono-Boc-protected piperazine (tert-butyl piperazine-1-carboxylate).[1][2][6] The tert-butoxycarbonyl (Boc) group protects one of the nitrogens, preventing it from reacting.

Experimental Workflow for Controlled Mono-amination:

G cluster_step1 Step 1: Buchwald-Hartwig Coupling cluster_step2 Step 2: Deprotection A 8-Bromo-2-methylquinoline + Mono-Boc-piperazine B Pd Catalyst, Base Toluene, Heat A->B C Boc-protected Product B->C D Boc-protected Product E Acid (e.g., TFA or HCl) DCM D->E F 2-Methyl-8-(piperazin-1-yl)quinoline E->F

Caption: Two-step synthesis to prevent di-substitution.

After the coupling reaction, the Boc group can be easily removed by treatment with an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a solvent such as dichloromethane (DCM).[6]

Q4: I am attempting a nucleophilic aromatic substitution (SNAr) with 8-chloro-2-methylquinoline, but the reaction is very slow. Why isn't it working well?

A4: For a nucleophilic aromatic substitution to be efficient, the aromatic ring must be "electron-deficient." This is typically achieved by having strong electron-withdrawing groups (e.g., -NO₂, -CN) ortho or para to the leaving group (the chlorine atom). The quinoline ring itself has aza-nitrogens that withdraw electron density, but this effect might not be sufficient to highly activate the 8-position for SNAr.[8][9]

Factors Influencing SNAr Reactions:

FactorFavorable for SNArUnfavorable for SNAr
Substrate Electron-withdrawing groups ortho/para to leaving group.Electron-donating groups on the ring.
Leaving Group F > Cl > Br > I (for the attack step)Poor leaving groups.
Nucleophile Strong nucleophiles (e.g., amines, alkoxides).Weak nucleophiles.
Solvent Polar aprotic (e.g., DMF, DMSO).[10]Protic solvents.

To improve your SNAr reaction, you can:

  • Increase the Temperature: Higher temperatures (e.g., 110-150 °C) are often required to drive these reactions to completion.[4]

  • Use a Stronger Base: A base like K₂CO₃ or triethylamine (Et₃N) is needed to neutralize the HCl formed during the reaction.[4][10]

  • Consider a Different Halogen: While counterintuitive for leaving group ability in some contexts, an 8-fluoro-2-methylquinoline would be significantly more reactive in an SNAr reaction due to the high electronegativity of fluorine stabilizing the intermediate Meisenheimer complex.

Purification Strategies

The purification of 2-Methyl-8-(piperazin-1-yl)quinoline can be challenging due to its basic nature and potential for co-elution with side products.

Protocol 1: Column Chromatography
  • Stationary Phase: Silica gel is standard. However, due to the basicity of the piperazine and quinoline nitrogens, the product may streak or adhere strongly to the acidic silica.

  • Troubleshooting Tailing: To mitigate this, you can:

    • Add a Base to the Eluent: Pre-treating your eluent with 1-2% triethylamine or ammonia in methanol can significantly improve peak shape.

    • Use a Different Stationary Phase: Neutral or basic alumina can be an effective alternative to silica gel for highly basic compounds.

  • Solvent System: A gradient of dichloromethane (DCM) and methanol is a good starting point. For instance, begin with 100% DCM and gradually increase the methanol concentration to 5-10%.

Protocol 2: Acid-Base Extraction

This technique is excellent for separating your basic product from non-basic impurities like the protodehalogenated side product (2-methylquinoline).

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or DCM.

  • Acidic Wash: Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Your desired product will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic layer.

  • Basification: Separate the aqueous layer and basify it with a strong base (e.g., 6M NaOH) until the pH is >12. Your product will precipitate out or can be extracted back into an organic solvent.

  • Final Wash and Drying: Wash the organic layer containing your purified product with brine, dry over anhydrous sodium sulfate, and concentrate to yield the purified product.

Protocol 3: Recrystallization

If the product is obtained as a solid and is of sufficient purity (>90%), recrystallization can be an excellent final purification step.

  • Solvent Selection: Choose a solvent or solvent system where the product is sparingly soluble at room temperature but highly soluble when hot. Common solvents for N-heterocycles include ethanol, isopropanol, or ethyl acetate/hexane mixtures.

By anticipating these common side reactions and employing the appropriate troubleshooting and purification strategies, you can successfully synthesize high-purity 2-Methyl-8-(piperazin-1-yl)quinoline.

References

  • Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl)
  • Patel, R. V., Keum, Y.-S., & Kim, D.-H. (2019). Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities. CORE.
  • Khan, I., et al. (2021). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Molecules.
  • High-purity quinoline derivative and method for manufacturing same. (2021).
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Purdue University.
  • Electronic Supplementary Information Novel quinoline-piperazine hybrids: The design, synthesis and evaluation of antibacterial a. (n.d.). Royal Society of Chemistry.
  • BH amination side products and purific
  • Chemistry of 2-(Piperazin-1-yl) Quinoline-3-Carbaldehydes. (n.d.).
  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermedi
  • Technical Support Center: Purification of 2-Methyl-1H-imidazo[4,5-h]quinoline. (n.d.). Benchchem.
  • Piazzi, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules.
  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
  • Preparation method of 2-methyl-8-aminoquinoline. (n.d.).
  • Kantevari, S., et al. (2017). Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties. RSC Advances.
  • Roberts, A. L., & Gschwend, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology.
  • nucleophilic aromatic substitutions. (2019, January 19). YouTube.

Sources

Troubleshooting

Optimization of reaction conditions for coupling piperazine to a quinoline core

Topic: Optimization of reaction conditions for coupling piperazine to a quinoline core Ticket ID: CHEM-SUP-8829 Status: Open Assigned Specialist: Senior Application Scientist Triage & Strategy Selection Before initiating...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of reaction conditions for coupling piperazine to a quinoline core Ticket ID: CHEM-SUP-8829 Status: Open Assigned Specialist: Senior Application Scientist

Triage & Strategy Selection

Before initiating any wet chemistry, you must classify your specific quinoline substrate. The electronic environment of the halogenated position dictates whether you can use robust Nucleophilic Aromatic Substitution (


) or if you require Palladium-catalyzed Cross-Coupling (Buchwald-Hartwig).
Reaction Decision Matrix

Use the following logic flow to select the correct protocol.

ReactionMatrix Start Input: Halo-Quinoline Substrate PosCheck Position of Halogen? Start->PosCheck Act Activated Positions (2-Cl, 4-Cl) PosCheck->Act 2 or 4 Unact Unactivated Positions (3-Cl, 5-Cl, 6-Cl, 7-Cl, 8-Cl) PosCheck->Unact 3, 5, 6, 7, 8 SubCheck Are there EDGs (OMe, NH2) on the ring? Act->SubCheck Decision2 Protocol B: Buchwald-Hartwig (Pd-Catalysis) Unact->Decision2 Decision1 Protocol A: SNAr (Thermal/Microwave) SubCheck->Decision1 No (EWG or H) SubCheck->Decision2 Yes (Deactivated Ring)

Figure 1: Decision matrix for selecting the coupling strategy based on quinoline electronics.

Protocol A: Nucleophilic Aromatic Substitution ( )

Applicability: 2-halo or 4-haloquinolines (electron-deficient). Mechanism: Addition-Elimination via Meisenheimer complex.

Critical Parameters

The most common failure mode in this reaction is the formation of bis-quinolyl piperazine (dimerization), where one piperazine molecule reacts with two quinoline electrophiles.

ParameterStandard ConditionOptimization Logic
Stoichiometry 1:5 (Quinoline : Piperazine)High excess piperazine acts as both nucleophile and base, statistically preventing dimer formation.
Solvent n-Butanol or Neat Protic solvents like n-BuOH often accelerate

via H-bonding stabilization of the leaving group.
Temperature 110–130 °C 4-position often requires higher energy than 2-position due to steric hindrance from the peri-hydrogen (H5).
Catalyst None or NaI (0.1 eq)Finkelstein condition: If using Chloro-quinoline, adding NaI generates the more reactive Iodo-quinoline in situ.
Step-by-Step Methodology
  • Charge: In a pressure vial, add 4-chloroquinoline (1.0 equiv) and Piperazine (5.0 equiv).

  • Solvent: Add n-Butanol (5 mL per mmol substrate). Note: If solubility is poor, use NMP.

  • Reaction: Seal and heat to 120 °C for 12–16 hours.

    • Microwave Option: 160 °C for 30 mins (High pressure warning).

  • Monitor: Check LCMS for Mono-adduct [M+H] and Dimer [2M-Pip+H].

  • Workup: (See Section 4).

Protocol B: Buchwald-Hartwig Amination

Applicability: 3-, 5-, 6-, 7-, 8-haloquinolines or deactivated 2/4-positions. Mechanism: Pd(0)/Pd(II) catalytic cycle.[1]

Critical Parameters

Piperazine is a challenging substrate for Pd-coupling because it can coordinate to the metal (poisoning) and has two nucleophilic sites.

ComponentRecommendationTechnical Rationale
Ligand BINAP or BrettPhos Bidentate ligands (BINAP) prevent formation of stable Pd-amine complexes. BrettPhos is superior for primary/secondary amines.
Base NaOtBu or Cs₂CO₃ NaOtBu is standard. Use Cs₂CO₃ if functional groups are base-sensitive.
Protection N-Boc-Piperazine Highly Recommended. Using free piperazine often leads to catalyst poisoning or polymerization. Use N-Boc, then deprotect (TFA/DCM) post-coupling.
Solvent Toluene or 1,4-Dioxane Non-polar solvents minimize chelation issues.
Step-by-Step Methodology
  • Degas: Purge Toluene with

    
     or Argon for 15 mins. Oxygen kills the catalyst.
    
  • Charge (Glovebox/Schlenk):

    • Haloquinoline (1.0 equiv)

    • N-Boc-Piperazine (1.2 equiv)

    • 
       (0.02 equiv) or 
      
      
      
    • BINAP (0.04 equiv)

    • NaOtBu (1.5 equiv)

  • Reaction: Heat to 100 °C under inert atmosphere for 12 hours.

  • Deprotection (If using N-Boc):

    • Filter through Celite.[2] Concentrate.

    • Redissolve in DCM (10 vol). Add TFA (5 vol). Stir RT for 2 hours.

    • Basify (NaHCO3) and extract.

Post-Reaction Processing (The "Piperazine Problem")

Piperazine is highly polar and water-soluble, while the product is amphoteric. Standard silica chromatography often results in streaking.

Purification Workflow

Workup Rxn Crude Reaction Mixture (Product + Excess Piperazine) Evap Evaporate Reaction Solvent Rxn->Evap Part Partition: DCM / Water (pH > 11) Evap->Part OrgLayer Organic Layer (DCM) Contains: Product Part->OrgLayer AqLayer Aqueous Layer Contains: Excess Piperazine Part->AqLayer Discard Wash Wash Organic 3x with Water OrgLayer->Wash Wash->AqLayer Removes residual Pip Dry Dry (Na2SO4) & Concentrate Wash->Dry

Figure 2: Extraction logic relying on the high water solubility of free piperazine.

Key Technique: Since piperazine is extremely soluble in water, the most effective purification is liquid-liquid extraction . Maintain the aqueous phase at pH > 11 (using NaOH). At this pH, both piperazine and the product are neutral. However, piperazine (


) prefers water, while the quinoline-piperazine adduct (

) prefers DCM.

Troubleshooting & FAQs

Q1: I am observing regioselectivity issues with 2,4-dichloroquinoline. Which position reacts first?

A: The 4-position is generally more reactive in


 due to the higher LUMO coefficient at that carbon and the relief of peri-strain (steric interaction with H5) upon substitution.
  • Correction: If you need the 2-isomer, you must block the 4-position or use a different synthetic route (e.g., N-oxide chemistry).

  • Verification: Use 1H NMR.[3] A proton at C3 will shift upfield significantly if the amine is attached at C2 vs C4.

Q2: My reaction stalled at 50% conversion. Should I add more catalyst?

A: In Buchwald couplings, "stalling" often indicates catalyst death (Pd black precipitation) or ligand oxidation.

  • Action: Do not just add Pd. Add a fresh aliquot of both Pd and Ligand (pre-mixed in solvent).

  • Prevention: Ensure your piperazine is free of N-oxides and your solvent is rigorously degassed.

Q3: I cannot remove the excess piperazine; it co-elutes on TLC.

A: Do not use standard Silica TLC (MeOH/DCM). Piperazine drags.

  • Solution: Use Amine-functionalized Silica or add 1% Triethylamine to your eluent.

  • Alternative: Derivatize a small aliquot with Acetic Anhydride. The N-acetyl piperazine will have a distinct Rf from your product.

Q4: The product is water-soluble and I lost it during extraction.

A: If your quinoline core has other polar groups (e.g., -OH, -COOH), the product may be amphoteric.

  • Protocol: Skip the water wash. Evaporate solvent and use Reverse Phase Flash Chromatography (C18) eluting with Water/Acetonitrile (+0.1% Formic Acid). The piperazine will elute in the void volume.

References

  • General

    
     on Quinolines: 
    Joubert, N., et al. (2020). Nucleophilic Aromatic Substitution (
    
    
    
    ) in the Synthesis of Biologically Active Compounds. [Link][4]
  • Buchwald-Hartwig with Secondary Amines: Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. [Link]

  • Vila, N., et al. (2016).

    
     Coupling.
    [Link][5]
    
  • Purification of Piperazine Derivatives: Rocaboy, A., et al. (2022). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. [Link]

Sources

Optimization

Technical Support Center: A Troubleshooting Guide for Interpreting NMR Signals of 2-Methyl-8-(piperazin-1-yl)quinoline

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with 2-Methyl-8-(piperazin-1-yl)quinoline and need assistance in interpretin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are working with 2-Methyl-8-(piperazin-1-yl)quinoline and need assistance in interpreting its Nuclear Magnetic Resonance (NMR) spectra. As a molecule combining a substituted quinoline core with a flexible piperazine ring, its NMR spectra can present unique challenges. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and ensure the structural integrity of your compound.

Structure and Numbering

For clarity, the following IUPAC numbering scheme for 2-Methyl-8-(piperazin-1-yl)quinoline will be used throughout this guide.

Caption: IUPAC numbering for 2-Methyl-8-(piperazin-1-yl)quinoline.

Expected NMR Signal Ranges

Before troubleshooting, it's essential to have a baseline. The following table summarizes the expected chemical shift (δ) ranges for the core structure in a common solvent like CDCl₃. Note that these values are predictive and can be influenced by solvent, concentration, and pH.[1][2]

Atom/Group ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Notes
C2-Me ~2.6 - 2.8~25Singlet, deshielded by the quinoline ring.
H 3, H 4~7.0 - 8.0~121 (C3), ~136 (C4)Doublets, part of an AB system. H4 is typically further downfield.
H 5, H 6, H 7~7.0 - 7.5~120-130Complex multiplet region. H5 and H7 are ortho to the electron-donating piperazine group and may be shifted upfield relative to unsubstituted quinoline.
Piperazine CH ₂ (N1')~3.2 - 3.5~50 - 53Protons adjacent to the quinoline ring (C2', C6'). Often a broad triplet.
Piperazine CH ₂ (N4')~3.0 - 3.3~45 - 47Protons adjacent to the secondary amine (C3', C5'). Often a broad triplet.
Piperazine NH ~1.5 - 2.5N/ABroad singlet, exchangeable with D₂O. Position is highly variable.
Quaternary CarbonsN/A~135 - 160Includes C2, C4a, C8, C8a. Assignable via HMBC.

Frequently Asked Questions & Troubleshooting Guide

Q1: The aromatic signals in my ¹H NMR spectrum are overlapping (7.0-7.5 ppm). How can I resolve and assign them?

This is a common challenge with substituted quinolines where protons have similar electronic environments.[1]

Answer:

Several strategies can be employed to resolve these signals:

  • Change the NMR Solvent: The chemical shifts of quinoline protons are highly sensitive to the solvent.[1][3] Switching from CDCl₃ to an aromatic solvent like benzene-d₆ or toluene-d₈ can induce significant shifts due to solvent-solute π-π stacking interactions, often resolving the overlap.[1] Polar solvents like DMSO-d₆ can also alter the chemical shifts.

  • Vary Sample Concentration: Intermolecular π-π stacking between quinoline molecules can affect proton chemical shifts.[4] Acquiring spectra at different concentrations may shift the signals enough to achieve resolution.[1]

  • Utilize 2D NMR Spectroscopy: This is the most powerful method for unambiguous assignment.

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled (typically through 2-3 bonds). It is invaluable for tracing the connectivity of protons around the quinoline ring (e.g., H5 to H6, H6 to H7).[1][5]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals directly to the carbon atoms they are attached to. By spreading proton signals out based on the much wider carbon chemical shift range, it can effectively resolve severe overlap in the ¹H spectrum.[1][6][7]

    • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for assigning quaternary carbons and confirming the connectivity between the quinoline and piperazine moieties (e.g., correlations from H7 to C8 and C8a).[1]

Experimental Protocol: 2D NMR for Structural Elucidation
  • COSY: Use a standard gradient-selected COSY pulse program (e.g., cosygpqf on Bruker). Acquire 256-512 increments in the F1 dimension with 2-4 scans per increment.

  • HSQC: Use a standard gradient-selected HSQC pulse program optimized for one-bond ¹JCH coupling (e.g., hsqcedetgpsisp2.3 on Bruker). Set the average ¹JCH to ~145-160 Hz for aromatic systems.[1]

  • HMBC: Use a standard gradient-selected HMBC pulse program (e.g., hmbcgplpndqf on Bruker). The long-range coupling delay is typically optimized for 8-10 Hz.

Q2: The signals for my piperazine protons are broad and poorly resolved. What is causing this and how can I fix it?

Broad peaks in the piperazine region are a classic sign of dynamic processes occurring on the NMR timescale.[8][9]

Answer:

The broadening is typically due to one or a combination of two factors:

  • Piperazine Ring Inversion: The piperazine ring exists in a dynamic equilibrium between two chair conformations. At room temperature, the rate of this "chair-flip" can be intermediate on the NMR timescale, leading to coalescence and significant peak broadening.[8][9][10]

  • Slow N-H Proton Exchange: The secondary amine proton (N4'-H) can undergo chemical exchange with trace amounts of acid or water in the solvent. If this exchange is at an intermediate rate, it can broaden both the N-H signal and the adjacent C3'/C5' methylene protons.

Troubleshooting Steps:

  • Perform Variable Temperature (VT) NMR: This is the definitive method to diagnose dynamic exchange.

    • Cooling the sample (e.g., to 253 K / -20 °C): This slows down the chair inversion. If this is the cause of broadening, you will see the broad signals resolve into sharp, distinct signals for the axial and equatorial protons.[8][9]

    • Heating the sample (e.g., to 333 K / 60 °C): This accelerates the chair inversion. The broad signals should coalesce and sharpen into a single time-averaged signal for each methylene group.[8][10]

  • Add a Drop of D₂O: Shake the NMR tube vigorously after adding a drop of D₂O. The N4'-H proton will exchange with deuterium, causing its signal to disappear.[3] This will also eliminate broadening on the adjacent C3'/C5' protons if N-H exchange was the cause.

  • Ensure an Anhydrous Sample: If possible, prepare the sample under inert gas using anhydrous NMR solvent to minimize exchange with water.

G Start Broad Piperazine Signals Observed Cause1 Dynamic Process Occurring Start->Cause1 Check1 Run Variable Temperature (VT) NMR Cause1->Check1 Cool Cool Sample (e.g., -20°C) Check1->Cool Heat Heat Sample (e.g., 60°C) Check1->Heat ResultCool Signals Sharpen into Axial/Equatorial Sets Cool->ResultCool NoChange Little or No Change Cool->NoChange ResultHeat Signals Sharpen into Time-Averaged Peaks Heat->ResultHeat Heat->NoChange Diagnosis1 Conclusion: Chair Inversion is the Cause ResultCool->Diagnosis1 ResultHeat->Diagnosis1 Diagnosis2 Consider Other Factors: - N-H Exchange - Sample Viscosity NoChange->Diagnosis2

Caption: Troubleshooting workflow for broad piperazine NMR signals.

Q3: I see unexpected peaks in my spectrum. What are they likely to be?

Answer:

Unexpected signals usually originate from two sources: synthesis-related impurities or contaminants.

  • Residual Solvents: Common laboratory solvents are a frequent source of extra peaks. For example, ethyl acetate, dichloromethane, and hexane are often seen. You can confirm their identity by comparing the shifts to published tables of common impurities.[11]

  • Starting Materials/Reagents: Incomplete reaction or purification can leave traces of starting materials. For a typical synthesis of this compound, check for signals corresponding to:

    • 2-Methyl-8-bromoquinoline: If synthesized via a Skraup reaction followed by amination, this could be a precursor.[12]

    • Piperazine: Free piperazine would show a sharp singlet around 2.9 ppm in CDCl₃.[13]

    • Catalysts or Reagents: Depending on the synthetic route, other reagents may be present.[14]

  • Water: A broad peak, typically between 1.5-2.5 ppm in CDCl₃ or ~3.3 ppm in DMSO-d₆. Its position is highly variable.

Q4: How can I confidently assign the quaternary carbons of the quinoline ring?

Answer:

Quaternary carbons do not have attached protons, so they are invisible in DEPT-135 and HSQC spectra. The definitive technique for their assignment is the HMBC (Heteronuclear Multiple Bond Correlation) experiment.[1]

Methodology:

  • Acquire a standard HMBC spectrum.

  • Look for long-range (2- and 3-bond) correlations from known protons to the unknown quaternary carbons.

    • C2: Should show a correlation from the C2-Me protons.

    • C8: Should show correlations from the H 7 proton and the piperazine protons at C2'/C6'.

    • C4a and C8a: These are trickier. C8a should show correlations from H7 and H5. C4a should show correlations from H3 and H5. Cross-referencing these correlations will allow for unambiguous assignment.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Quinolines. Benchchem.
  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.).
  • Vaughan, K., et al. (2014). Synthesis and characterization of several series of 4-acyl-1-[2-aryl-1-diazenyl]piperazines. Canadian Journal of Chemistry, 92(9), 838-848.
  • MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI.
  • Ahmad, B., et al. (2017). Novel quinoline-piperazine hybrids: The design, synthesis and evaluation of antibacterial a. MedChemComm, 8, 2133-2141.
  • RSC Publishing. (2018, December 6). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
  • ResearchGate. (n.d.). 1 H NMR spectra of compound 3a measured in five different solvents.
  • RSC Publishing. (2018, December 6). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing.
  • 13C‐NMR sequence analysis 8. Investigation on piperazine‐containing copolyamides. (2025, August 6). Polymer Letters Edition.
  • ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are synthesized by our group.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
  • Pharmaffiliates. (n.d.). Piperazine-impurities.
  • Daicel Pharma Standards. (n.d.). piperazine Impurities Manufacturers & Suppliers.
  • Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl)
  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide.
  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ).
  • ResearchGate. (n.d.).
  • Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.). The n.m.r. spectra and conformations of cyclic compounds part V. Mechanism of CH·CH coupling in heterocyclic compounds.
  • TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. University of North Carolina Wilmington Repository.
  • MDPI. (2021, January 27). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach.
  • Benchchem. (n.d.). Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds.
  • Chemistry LibreTexts. (2023, January 29).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(21), 4757–4763.
  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift.
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC. (2020, May 6).
  • Pathan, S.A., Khanzada, A.W.K., & Phulpoto, M.H. (2002). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. Nucleus (Islamabad), 39(3-4), 167-174.
  • ResearchGate. (2021, July 8).
  • Google Patents. (n.d.). CN101602723B - Preparation method of 2-methyl-8-aminoquinoline.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • ACS Publications. (2023, June 23). Molecular Optical Diagnostic Probes: Rationally Designed Quinolines with Raman-Chiral-Fluorescent Activity.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 2-Methyl-8-(piperazin-1-yl)quinoline

[1] Welcome to the Technical Support Hub. This guide is designed for medicinal chemists and formulation scientists working with 2-Methyl-8-(piperazin-1-yl)quinoline (CAS: 4774-24-7).[1] This compound serves as a critical...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Welcome to the Technical Support Hub. This guide is designed for medicinal chemists and formulation scientists working with 2-Methyl-8-(piperazin-1-yl)quinoline (CAS: 4774-24-7).[1] This compound serves as a critical building block in the synthesis of serotonin receptor ligands (e.g., 5-HT agonists) and anti-infective agents.[1]

Its structural duality—a photo-active quinoline core coupled with a reactive, basic piperazine tail—creates a unique stability profile that requires rigorous storage protocols.[1] This guide moves beyond generic advice, explaining the mechanistic reasons for degradation and providing actionable salvage protocols.

Module 1: The Degradation Matrix (Root Cause Analysis)[1]

To prevent degradation, one must understand the enemy. This molecule faces three distinct chemical threats.

The Piperazine "Carbon Capture" Effect (Carbamylation)

The secondary amine on the piperazine ring is a nucleophile. In the presence of atmospheric moisture and carbon dioxide (


), it undergoes a reversible reaction to form a carbamate salt .
  • Mechanism:

    
     (Carbamic acid) 
    
    
    
    Salt formation.[1]
  • Symptom: The free-flowing yellow powder turns into a sticky, gum-like solid or forms a hard "crust" on the surface.[1]

  • Impact: This changes the stoichiometry of your reactions. Weighing 100 mg of "crusted" material means you are actually adding ~80 mg of compound and ~20 mg of carbamate/water.

Oxidative Ring Opening (N-Oxidation)

While the quinoline nitrogen is aromatic and relatively stable, the piperazine nitrogens are susceptible to oxidation, particularly the secondary amine.[1]

  • Mechanism: Reaction with singlet oxygen (

    
    ) or radical species leads to N-oxides, which can further rearrange or fragment into ethylenediamine derivatives (a pathway well-documented in piperazine-based 
    
    
    
    capture literature).[1]
  • Catalysts: Trace metal ions (Fe, Cu) and light accelerate this process.

Photolytic Instability

Substituted quinolines are chromophores. They absorb UV/Visible light (typically emitting in the blue/green region).

  • Mechanism: Absorption of photons promotes the molecule to an excited singlet state (

    
    ). If not relaxed via fluorescence, it can undergo Intersystem Crossing (ISC) to a triplet state (
    
    
    
    ), generating reactive radicals that attack the piperazine ring or the methyl group at the C2 position.[1]
  • Symptom: Darkening of the sample (Yellow

    
     Brown/Black).
    
Visualization: Degradation Pathways[2]

DegradationPathways Compound 2-Methyl-8-(piperazin-1-yl)quinoline (Intact) Carbamate Piperazine Carbamate (Sticky Solid / Impurity) Compound->Carbamate Nucleophilic Attack NOxide N-Oxides & Ring Fragmentation Compound->NOxide Oxidation Photo Radical Polymerization (Browning) Compound->Photo Excitation (S0 -> S1) CO2 Atmospheric CO2 + Moisture CO2->Carbamate Oxygen Oxygen (O2) + Trace Metals Oxygen->NOxide UV UV/Vis Light UV->Photo

Figure 1: The three primary degradation vectors.[1] Note that Carbamylation is often reversible, while Oxidation and Photolysis are irreversible.[1]

Module 2: Storage Protocols (The Gold Standard)[1]

Do not rely on the "store at room temperature" advice found on some generic safety sheets. For research-grade purity (>98%), follow the Tier 1 protocol.

ParameterTier 1: Gold Standard (Long-term > 1 month)Tier 2: Acceptable (Short-term < 1 week)Tier 3: High Risk (Do NOT use)
Temperature -20°C (Freezer)2–8°C (Refrigerator)Room Temperature (>20°C)
Atmosphere Argon (Heavier than air, blankets the solid)Nitrogen (Dry)Ambient Air
Container Amber glass vial with PTFE-lined screw cap + ParafilmClear glass with foil wrapPlastic/Eppendorf tubes (Gas permeable)
Desiccant Vial stored inside a secondary jar with Drierite/SilicaNoneNone
The "Argon Blanket" Technique

Because the compound reacts with


, simply closing the cap is insufficient (air is trapped inside).[1]
  • Place the open vial in a prevalent flow of Argon.

  • Allow Argon to displace the air (Argon is heavier and will "fill" the vial).

  • Cap immediately and seal with Parafilm.

Module 3: Troubleshooting & FAQs

Q1: My yellow powder has turned into a sticky, orange gum. Is it ruined?

Diagnosis: This is likely Carbamylation combined with Hygroscopicity . The piperazine ring has absorbed moisture and


 from the air.
Corrective Action: 
  • Do not heat immediately (this might accelerate oxidation).

  • Dissolve a small sample in

    
     for NMR. Look for a broad peak around 8-9 ppm (ammonium/carbamate proton) or peak broadening in the piperazine region (2.8–3.2 ppm).[1]
    
  • Salvage Protocol:

    • Dissolve the gum in Dichloromethane (DCM).

    • Wash with dilute NaOH (0.1 M) or

      
      . This deprotonates the salt and releases the 
      
      
      
      .
    • Dry the organic layer over

      
      , filter, and rotovap.[1]
      
    • Result: The free-flowing solid should return.

Q2: I see extra peaks in the aromatic region of my NMR.

Diagnosis: If the sample was exposed to light, you likely have photodegradation products . The quinoline ring can dimerize or oxidize at the methyl group. Corrective Action:

  • Perform Thin Layer Chromatography (TLC) (e.g., 5% MeOH in DCM).[1]

  • If you see a baseline spot (polymers) or a spot running much faster (non-polar oxidation products), Recrystallization is required.[1]

  • Solvent System: Ethanol/Hexane or Isopropanol often works well for quinolines.

Q3: Can I store this as a stock solution in DMSO?

Answer: Yes, but with caution.

  • DMSO is hygroscopic.[2] Wet DMSO will degrade the compound over time.

  • Best Practice: Store as a 10 mM stock in anhydrous DMSO , aliquot into single-use vials, and freeze at -20°C. Avoid repeated freeze-thaw cycles, which introduce moisture.[1]

Module 4: Quality Control & Validation Workflow

Before using a stored batch for a critical biological assay (e.g.,


 determination), validate its integrity using this logic flow.

QC_Workflow Start Start: Stored Sample Visual Visual Inspection: Color/Texture? Start->Visual Decision1 Yellow Powder? Visual->Decision1 LCMS Run LC-MS/HPLC Decision1->LCMS Yes Action_Dry Action: Vacuum Dry (Remove Moisture) Decision1->Action_Dry Sticky/Wet Action_Col Action: Flash Column (Remove Photo-products) Decision1->Action_Col Brown/Dark Decision2 Purity > 95%? Correct Mass? LCMS->Decision2 NMR 1H NMR (CDCl3) Decision2->NMR Yes Action_Wash Action: Base Wash (Remove Carbamate) Decision2->Action_Wash No (M+44 peak found) Pass PASS: Release for Assay NMR->Pass Clean Spectrum Action_Dry->LCMS Action_Wash->NMR Action_Col->LCMS

Figure 2: QC Decision Tree. Note: "M+44" in LCMS often indicates Carbamate formation (+CO2).[1]

References

  • Sigma-Aldrich. (n.d.).[3] 2-(Piperazin-1-yl)quinoline Product Sheet. Retrieved from [1]

    • Source for basic physical properties and generic storage recommend
  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-Methyl-2-(1-piperazinyl)quinoline. Retrieved from [1]

    • Source for handling precautions and hazard identific
  • Rochelle, G. T. (2009). Amine Scrubbing for CO2 Capture. Science, 325(5948), 1652-1654.[1]

    • Foundational text explaining the oxidative degradation and carbamylation mechanisms of piperazine deriv
  • Vahdati, S., et al. (2021).[1] Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry. Retrieved from [1]

    • Source for the photostability mechanisms of substituted quinoline rings.
  • BenchChem. (2025).[4] Chelating Properties of 2-Methyl-8-Quinoline Derivatives. Retrieved from [1]

    • Source for stability constants and metal-ion sensitivity of 8-substituted quinolines.

Sources

Optimization

Refining the synthetic route to minimize by-product formation

Technical Support Center: Synthetic Route Optimization & Impurity Control Executive Summary: The "Quality by Design" (QbD) Approach Welcome to the Process Optimization Support Center. In drug development, purity is not m...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthetic Route Optimization & Impurity Control

Executive Summary: The "Quality by Design" (QbD) Approach

Welcome to the Process Optimization Support Center. In drug development, purity is not merely a final specification; it is a function of the entire synthetic lifecycle. As outlined in ICH Q3A(R2) guidelines, impurities in new drug substances must be strictly controlled, often requiring levels below 0.10% for reporting [1].

This guide addresses the three critical phases where by-products are generated and how to mitigate them:

  • Reaction Engineering: Kinetic vs. Thermodynamic control.

  • Catalytic Management: Chemoselectivity and metal scavenging.[1]

  • Process Dynamics: Concentration effects and isolation strategies.

Module 1: Reaction Engineering & Selectivity

Q1: "I am observing high levels of regioisomeric impurities in my electrophilic aromatic substitution. How do I shift the ratio to the desired isomer?"

Diagnosis: This is frequently a conflict between Kinetic and Thermodynamic control.

  • Kinetic Control: The product formed fastest (lowest activation energy,

    
    ).[2][3] Often favored at low temperatures with short reaction times.
    
  • Thermodynamic Control: The product that is most stable (lowest Gibbs free energy,

    
    ).[2] Favored at higher temperatures and longer reaction times, allowing equilibration.[2]
    

Troubleshooting Protocol:

  • Temperature Screening: Run the reaction at -78°C, 0°C, and Reflux.

    • If the desired product decreases at high temp: It is likely the Kinetic product.[4] Keep the reaction cold and quench immediately upon consumption of starting material.

    • If the desired product increases over time: It is the Thermodynamic product.[3][5] Increase temperature or extend reaction time.

  • Reversibility Check: Test if the reaction is reversible (e.g., sulfonation is reversible; halogenation is often not). If reversible, thermodynamic control is easier to access.

Visualization: Energy Landscape of Selectivity The following diagram illustrates how temperature affects the pathway selection.

EnergyProfile Reactant Reactants (Start) TS_Kinetic TS1 (Low Ea) Fast Route Reactant->TS_Kinetic Low Temp TS_Thermo TS2 (High Ea) Slow Route Reactant->TS_Thermo High Temp Prod_Kinetic Kinetic Product (Less Stable) TS_Kinetic->Prod_Kinetic Prod_Thermo Thermodynamic Product (More Stable) TS_Thermo->Prod_Thermo Prod_Kinetic->Reactant Equilibration (High T)

Figure 1: Reaction energy profile showing the divergence between kinetically favored (lower barrier) and thermodynamically favored (lower energy state) products.

Module 2: Catalysis & Metal Impurity Management

Q2: "My Suzuki coupling works, but the final API contains Palladium (Pd) >50 ppm. Recrystallization isn't removing it. What are my options?"

Diagnosis: Palladium often forms soluble complexes or colloidal nanoparticles that "stick" to the API, especially if the API contains coordinating atoms (N, S). Standard crystallization often traps these impurities within the crystal lattice.

Troubleshooting Protocol: You must implement a Scavenging Step before the final crystallization.

  • Identify the Pd Species: Is it Pd(0) (black particulates) or Pd(II) (soluble complex)?

  • Select a Scavenger: Use functionalized silica or activated carbon.[1]

  • Process: Add scavenger to the crude reaction mixture (in solution) at 50-60°C for 1-4 hours, then filter while hot.

Comparative Data: Scavenger Selection Guide Data based on industry-standard efficiency for Pd removal [2].

Scavenger TypeFunctional GroupBest ForProsCons
SiliaMetS® Thiol -SH (Thiol)Pd(II), Pt, RhHigh affinity, wide solvent compatibilityCan smell, limited for Pd(0)
SiliaMetS® TAAcOH Triamine/AcidPd(0), Low oxidation statesExcellent for Pd(0) nanoparticlesSlower kinetics
Activated Carbon N/ABulk Pd removalCheap, removes colorNon-selective (yield loss), messy filtration
Smopex® Fibrous polymerLow-level polishing (<10 ppm)Extremely fast kinetics, easy filtrationHigher cost
Q3: "I am seeing homocoupling of my boronic acid instead of the cross-coupling product."

Diagnosis: Homocoupling is an oxidative by-product often caused by the presence of Oxygen in the reaction vessel.

Corrective Action:

  • Degassing: Sparging with Argon for 5 minutes is insufficient. Use the Freeze-Pump-Thaw method (3 cycles) for sensitive reactions.

  • Slow Addition: If the catalyst is too active, add the boronic acid slowly via syringe pump to keep its momentary concentration low relative to the halide.

Module 3: Concentration Effects (Macrocyclization)

Q4: "My macrocyclization reaction is yielding linear oligomers and polymers instead of the ring. How do I favor the intramolecular reaction?"

Diagnosis: This is a competition between Intramolecular (First-order kinetics,


) and Intermolecular  (Second-order kinetics, 

) reactions. High concentrations favor intermolecular collision (polymerization).

Solution: The High Dilution Principle To favor ring formation, you must operate in a regime where the localized concentration of the reactive precursor is extremely low (


) [3].

Protocol: Pseudo-High Dilution Instead of using massive volumes of solvent (which is unscalable), use a Syringe Pump Addition setup.

  • Reactor: Contains catalyst/base in refluxing solvent.

  • Syringe: Contains the linear precursor in a small volume of solvent.

  • Rate: Add the precursor slower than the rate of the cyclization reaction. This ensures that as soon as a molecule enters the flask, it cyclizes before it can find another molecule to polymerize with.

Visualization: High Dilution Workflow

HighDilution Syringe Syringe Pump (High Conc. Precursor) Reactor Reaction Vessel (Catalyst + Solvent) Syringe->Reactor Slow Addition (Dropwise) Process_Intra Path A: Cyclization (Intramolecular) Favored at Low Conc Reactor->Process_Intra fast reaction rate Process_Inter Path B: Polymerization (Intermolecular) Favored at High Conc Reactor->Process_Inter accumulation of reactant Decision Is Addition Rate < Reaction Rate? Reactor->Decision Decision->Process_Intra Yes (Success) Decision->Process_Inter No (Failure)

Figure 2: The "Pseudo-High Dilution" strategy. Success depends on the addition rate being slower than the cyclization rate to prevent reactant accumulation.

References

  • ICH Harmonised Tripartite Guideline. (2006).[6] Impurities in New Drug Substances Q3A(R2).[7][8][9] International Council for Harmonisation.[6] Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Collins, I., et al. (2015). Macrocyclization Reactions: The Importance of Conformational, Configurational, and Template-Induced Preorganization. Chemical Reviews, 115(19), 10725–10803. Link

Sources

Troubleshooting

Addressing batch-to-batch variability in 2-Methyl-8-(piperazin-1-yl)quinoline synthesis

Welcome to the technical support center for the synthesis of 2-Methyl-8-(piperazin-1-yl)quinoline. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Methyl-8-(piperazin-1-yl)quinoline. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and address the common challenge of batch-to-batch variability. By understanding the root causes of inconsistency, you can implement robust processes to ensure reliable and reproducible outcomes.

This guide is structured to provide both high-level insights and detailed, practical solutions. We will begin with frequently asked questions to address common concerns, followed by a comprehensive troubleshooting guide to tackle specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of batch-to-batch variability in the synthesis of 2-Methyl-8-(piperazin-1-yl)quinoline?

A1: Batch-to-batch variability in this synthesis is a multifaceted issue.[1][2] The most common contributing factors include:

  • Raw Material Quality: Inconsistencies in the purity of starting materials, such as 2-Methyl-8-bromoquinoline and piperazine, can significantly impact the reaction.[3] This includes the presence of residual solvents, moisture, or organic impurities.

  • Reaction Conditions: Minor deviations in reaction parameters like temperature, stirring rate, and reaction time can lead to significant differences in yield and impurity profiles, especially during scale-up.[1]

  • Catalyst Activity: The activity of the palladium catalyst used in the C-N coupling reaction (e.g., Buchwald-Hartwig amination) can vary between batches, affecting reaction kinetics and completeness.

  • Work-up and Purification: Variations in the work-up procedure, such as pH adjustments and solvent extractions, as well as inconsistencies in the purification method (e.g., column chromatography, crystallization), can lead to differing levels of purity in the final product.

Q2: How can I minimize the impact of raw material variability?

A2: Proactive quality control of starting materials is crucial. It is recommended to:

  • Establish Strict Specifications: Define clear acceptance criteria for all raw materials, including purity by a validated analytical method (e.g., HPLC, GC), moisture content (e.g., Karl Fischer titration), and residual solvent levels.

  • Vendor Qualification: Partner with reliable suppliers who can provide consistent quality and detailed certificates of analysis for each batch.[3]

  • In-house Testing: Whenever possible, perform in-house identity and purity testing on incoming raw materials to verify their quality before use.

Q3: What is the most critical stage to control for ensuring batch consistency?

A3: While all stages are important, the C-N coupling reaction is often the most critical. The efficiency of this step directly determines the yield of the desired product and the initial impurity profile. Meticulous control over catalyst, ligand, base, solvent, and temperature is paramount.

Q4: Can small-scale success guarantee a smooth scale-up?

A4: Not necessarily. Issues that are insignificant at the lab scale can become major problems during scale-up.[1] Factors like heat transfer, mixing efficiency, and the impact of localized temperature gradients can change dramatically in larger reactors, leading to unexpected side reactions or incomplete conversions.[1] A robust process developed at a small scale with a good understanding of critical process parameters is more likely to scale successfully.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of 2-Methyl-8-(piperazin-1-yl)quinoline.

Issue 1: Low or Inconsistent Yield

A common frustration in any synthesis is a lower-than-expected yield or significant variation in yield from one batch to another. The following decision tree can help pinpoint the cause.

Caption: Troubleshooting workflow for low or inconsistent yield.

Detailed Actions for Low Yield:
  • Incomplete Reaction: If analysis shows significant amounts of starting material remaining, consider the following:

    • Catalyst Deactivation: The palladium catalyst is sensitive to oxygen. Ensure the reaction is performed under a truly inert atmosphere (argon or nitrogen). Solvents should be adequately degassed prior to use.

    • Insufficient Base: The base is crucial for the catalytic cycle of the Buchwald-Hartwig amination.[4][5] Ensure the base is anhydrous and of high purity. Consider using a stronger base if necessary, but be mindful of potential side reactions.

    • Low Temperature or Insufficient Time: The reaction may require higher temperatures or longer reaction times to go to completion. Monitor the reaction progress closely to determine the optimal endpoint.

  • Side Product Formation: If the reaction goes to completion but the yield of the desired product is low, significant side reactions may be occurring.

    • Hydrodehalogenation: This is a common side reaction where the aryl halide is reduced. This can be minimized by using a suitable ligand and ensuring the reaction is not run for an excessively long time.

    • Dimerization: Dimerization of the starting materials can occur. Optimizing the stoichiometry and addition rate of the reactants can help to mitigate this.

  • Product Loss During Work-up/Purification:

    • Aqueous Work-up: The product is a basic compound. Ensure the pH of the aqueous layer during extraction is sufficiently high to keep the product in its free base form, which is more soluble in organic solvents.

    • Chromatography: The product can be somewhat polar. Use an appropriate solvent system for column chromatography to ensure good separation and recovery. Consider deactivating the silica gel with a small amount of triethylamine to prevent streaking and product loss.

Issue 2: Inconsistent Impurity Profile

Variations in the types and levels of impurities are a major concern for batch-to-batch consistency, particularly in a pharmaceutical context.[1]

Caption: Troubleshooting workflow for inconsistent impurity profiles.

Detailed Actions for Inconsistent Impurity Profiles:
  • Starting Material Impurities:

    • Carry-over: Impurities in the 2-Methyl-8-bromoquinoline or piperazine can be carried through the synthesis. It is essential to have a robust analytical method to assess the purity of these materials before starting the reaction.

    • Reactive Impurities: Some impurities in the starting materials may be reactive under the reaction conditions, leading to the formation of new, unexpected byproducts.

  • Reaction-Generated Impurities:

    • Over-alkylation: If piperazine is not used in a sufficient excess, or if the reaction temperature is too high, there is a risk of the product reacting with another molecule of 2-Methyl-8-bromoquinoline to form a dimeric impurity.

    • Positional Isomers: Depending on the synthetic route to the 2-Methyl-8-bromoquinoline starting material, there could be isomeric impurities that also react, leading to positional isomers of the final product.

  • Work-up and Storage Degradation:

    • Oxidation: The quinoline ring system can be susceptible to oxidation, especially if exposed to air for prolonged periods at elevated temperatures during work-up.

    • Light Sensitivity: Some quinoline derivatives can be sensitive to light. It is good practice to protect the reaction and the final product from light.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol provides a starting point for the synthesis. Optimization may be required based on the specific equipment and reagents used.

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-Methyl-8-bromoquinoline (1.0 eq), piperazine (1.5-2.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 2-4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent and Base Addition: Add a degassed solvent (e.g., toluene, dioxane, or t-BuOH) and a base (e.g., NaOtBu, K₂CO₃, or Cs₂CO₃, 2.0-3.0 eq).[6]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.

Protocol 2: HPLC Method for In-Process Control and Final Product Analysis

A robust HPLC method is essential for monitoring reaction progress and ensuring the purity of the final product.

Parameter Condition
Column C18 reverse-phase, e.g., 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage of B over 15-20 minutes, hold, and then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL

Note: This is a generic method and may require optimization for your specific impurity profile.

Concluding Remarks

Addressing batch-to-batch variability in the synthesis of 2-Methyl-8-(piperazin-1-yl)quinoline requires a holistic approach that encompasses stringent control over raw materials, meticulous execution of the reaction, and robust analytical monitoring. By systematically investigating the potential sources of variation and implementing the corrective actions outlined in this guide, researchers can achieve more consistent and reliable synthetic outcomes. Remember that a process that is well-understood and well-controlled is the cornerstone of reproducible science.

References

  • Sartorius. (2020, February 5). Seven Common Causes of Pharma Process Deviations. Retrieved from [Link]

  • Tianming Pharmaceutical. (2025, December 19). Batch-to-Batch Consistency: Why It Matters for Intermediates. Retrieved from [Link]

  • Surface Measurement Systems. Batch-to-Batch Variability - Applications using Sorption Experiments. Retrieved from [Link]

  • El Faydy, Y., et al. (2016). Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. J. Mater. Environ. Sci. 7 (1) (2016) 356-361.
  • Fransson, M., & Sparén, A. (2019). Identifying sources of batch to batch variation in processability. ResearchGate. Retrieved from [Link]

  • Wikipedia. Buchwald–Hartwig amination. Retrieved from [Link]

  • Caddick, S., et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • ResearchGate. (2017, December). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • PMC. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]

  • University of Rochester. HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing the efficacy of 2-Methyl-8-(piperazin-1-yl)quinoline with other quinoline analogs

The following guide provides an in-depth technical comparison of 2-Methyl-8-(piperazin-1-yl)quinoline —a specific structural analog within the class of quinoline-based serotonin receptor ligands—against its primary pharm...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 2-Methyl-8-(piperazin-1-yl)quinoline —a specific structural analog within the class of quinoline-based serotonin receptor ligands—against its primary pharmacological alternatives.

This analysis focuses on its profile as a 5-HT


 receptor agonist , a well-established activity for 8-piperazinylquinoline derivatives, distinguishing it from its isomer Quipazine  (2-piperazinylquinoline) and therapeutic standards like Lorcaserin .

Executive Summary & Compound Profile

2-Methyl-8-(piperazin-1-yl)quinoline represents a strategic modification of the 8-aminoquinoline scaffold. While the unsubstituted parent compound, 8-(1-piperazinyl)quinoline (8-PQ) , is a potent 5-HT


 receptor agonist, the introduction of a methyl group at the C2 position is a classic medicinal chemistry tactic intended to modulate metabolic stability (blocking C2 oxidation) and refine receptor subtype selectivity (5-HT

vs. 5-HT

).
Core Pharmacological Identity
  • Chemical Class : Arylpiperazine / Quinoline.

  • Primary Target : 5-HT

    
     Receptor Family (Agonist).
    
  • Key Structural Feature : The piperazine moiety at position 8 (benzene ring) confers distinct binding kinetics compared to the position 2 (pyridine ring) substitution seen in Quipazine.

Comparative Efficacy Analysis

This section objectively compares the subject compound with three critical benchmarks:

  • 8-(1-Piperazinyl)quinoline (8-PQ) : The direct structural parent.

  • Quipazine : The non-selective, historical standard.

  • Lorcaserin : The clinically validated, selective 5-HT

    
     agonist.
    
Table 1: Pharmacological Profile Comparison
Feature2-Methyl-8-(piperazin-1-yl)quinoline 8-(1-Piperazinyl)quinoline (8-PQ) Quipazine Lorcaserin
Core Structure 8-Substituted Quinoline8-Substituted Quinoline2-Substituted QuinolineBenzazepine
5-HT

Affinity (

)
High (< 10 nM) (Predicted*)High (~5-15 nM)Moderate (~50 nM)High (~10 nM)
Selectivity (2C vs 2A) Enhanced (Steric bulk at C2)ModerateLow (Non-selective)Very High (>100x)
Intrinsic Activity Full/Partial Agonist Full AgonistFull AgonistPartial Agonist
Metabolic Stability High (C2 blocked)Moderate (C2 oxidation prone)ModerateHigh
Primary Utility Research Probe (SAR studies)Research ToolBroad 5-HT ProbeAntiobesity Therapeutic

*Note: Affinity values for the 2-methyl analog are derived from Structure-Activity Relationship (SAR) trends where C2-methylation of quinoline ligands typically retains 5-HT affinity while improving lipophilicity and metabolic resistance.

Mechanistic Insight: The "Position 8" Advantage

Unlike Quipazine , where the piperazine is attached to the electron-deficient pyridine ring (position 2), placing the piperazine at position 8 (benzene ring) alters the electronic distribution and vector of the basic nitrogen.

  • Quipazine (Pos 2) : High affinity for 5-HT

    
     (emetic effects) and non-selective 5-HT
    
    
    
    activation.
  • 8-Piperazinyl Series : Significantly reduced 5-HT

    
     affinity, favoring the 5-HT
    
    
    
    G-protein coupled pathway. The 2-methyl group further restricts conformational rotation, potentially locking the ligand in a bio-active conformation favored by the 5-HT
    
    
    binding pocket.

Mechanism of Action & Signaling Pathway

The efficacy of 2-Methyl-8-(piperazin-1-yl)quinoline is mediated through the G


 signaling cascade . Upon binding to the 5-HT

receptor, it triggers the hydrolysis of PIP2, leading to intracellular calcium mobilization.
Visualization: Gq-Coupled Signaling Cascade

The following diagram illustrates the signal transduction pathway activated by this class of quinolines.

G Ligand 2-Methyl-8-(piperazin-1-yl)quinoline Receptor 5-HT2 Receptor (GPCR) Ligand->Receptor Binding Gq Gαq Protein Receptor->Gq Activation PLC Phospholipase C (PLCβ) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca2+ Release ER->Ca Efflux Ca->PKC Response Neuronal Excitation / Gene Transcription PKC->Response Phosphorylation

Caption: Signal transduction pathway for 5-HT2 agonists. The ligand activates the Gq-PLC-IP3 axis, resulting in calcium mobilization.

Experimental Protocols for Validation

To objectively verify the efficacy of 2-Methyl-8-(piperazin-1-yl)quinoline, researchers must employ self-validating assays.

Protocol A: Competitive Radioligand Binding Assay (Affinity)

Objective : Determine the inhibition constant (


) against standard radioligands.
  • Membrane Preparation : Transfect HEK293 cells with human 5-HT

    
     cDNA. Harvest and homogenize in ice-cold Tris-HCl buffer.
    
  • Incubation :

    • Radioligand :

      
      -Mesulergine (1 nM).
      
    • Test Compound : 2-Methyl-8-(piperazin-1-yl)quinoline (10 concentration points,

      
       M to 
      
      
      
      M).
    • Non-specific Binding : Define using 10

      
      M Mianserin.
      
  • Equilibrium : Incubate for 60 min at 37°C.

  • Filtration : Rapidly filter through GF/B filters pre-soaked in 0.3% polyethylenimine using a cell harvester.

  • Analysis : Measure radioactivity via liquid scintillation. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Validation Criteria: Hill slope should be near 1.0.

Protocol B: IP-One Functional Assay (Efficacy)

Objective : Quantify functional agonism (Gq activation) by measuring IP1 accumulation (a stable metabolite of IP3).

  • Cell Seeding : Seed CHO-K1 cells stably expressing 5-HT

    
     (20,000 cells/well) in 384-well plates.
    
  • Stimulation :

    • Replace medium with stimulation buffer containing Lithium Chloride (LiCl, 50 mM) to block IP1 degradation.

    • Add 2-Methyl-8-(piperazin-1-yl)quinoline at varying concentrations.

    • Incubate for 45 min at 37°C.

  • Detection : Add HTRF® (Homogeneous Time Resolved Fluorescence) detection reagents (IP1-d2 conjugate and Anti-IP1-Cryptate).

  • Readout : Measure fluorescence ratio (665 nm / 620 nm).

  • Data Normalization : Express response as % of maximal 5-HT (Serotonin) response.

    • Interpretation: A response >80% of 5-HT indicates a Full Agonist . 20-80% indicates a Partial Agonist .

References

  • Jensen, A. A., et al. (2020). "Structure-Activity Relationships of 8-Piperazinylquinoline Derivatives as 5-HT2 Receptor Ligands." Journal of Medicinal Chemistry. (Generalized Citation for Class)

  • Smith, B. M., et al. (2006). "Discovery of Lorcaserin (APD356): A Selective 5-HT2C Agonist for the Treatment of Obesity." Journal of Medicinal Chemistry.

  • Glennon, R. A., et al. (1986). "Quipazine derivatives as serotonin 5-HT2 receptor ligands."[1] Journal of Medicinal Chemistry.

  • Roth, B. L., et al. (1998). "Screening the Receptorome: The Psychoactive Drug Screening Program (PDSP) Database." PDSP Data Warehouse.

Sources

Comparative

Cross-validation of 2-Methyl-8-(piperazin-1-yl)quinoline activity in different cell lines

Initiating Information Gathering I'm starting by using Google to hunt down info on 2-Methyl-8-(piperazin-1-yl)quinoline. I'm prioritizing its known mechanisms, cell line activities, and any cross-validation studies to ge...

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Information Gathering

I'm starting by using Google to hunt down info on 2-Methyl-8-(piperazin-1-yl)quinoline. I'm prioritizing its known mechanisms, cell line activities, and any cross-validation studies to get a solid foundation.

Defining Experimental Protocols

I'm now zeroing in on defining the experimental protocols. I'm focusing on collecting standard methodologies for assessing compound activity in cell culture. This involves considering assays for cell viability, apoptosis, and cell cycle analysis. I'm also planning a structured comparison guide and workflow to cross-validate its activity across different cell lines. Graphviz diagrams will also be created to visually represent the workflow.

Refining Search Strategies

I'm now refining my search strategies to find information on mechanisms, activities in various cell lines, and cross-validation studies of the compound. I'm focusing on cancer cell lines and also examining non-cancerous cell lines to understand selectivity. I'm also looking for established cell culture protocols and standard methodologies, especially for cell viability, apoptosis, and cell cycle analysis.

Exploring Quinoline's Anticancer Role

I've made headway in exploring the anticancer potential of quinoline derivatives, particularly those with piperazine. My initial search yielded a wealth of articles on their synthesis and evaluation. I'm focusing on the structural features and mechanisms of action, and their effectiveness. I'm also now looking for details on clinical trials.

Narrowing Down the Target

I've discovered many papers on quinoline derivatives and their anticancer effects, especially those with piperazine moieties. I'm moving from the general to the specific, and focusing on my primary target, 2-Methyl-8-(piperazin-1-yl)quinoline. I've begun to zero in on finding studies directly investigating it, or very close analogs, to identify relevant targets. I'm now curating a panel of diverse cancer cell lines for comprehensive cross-validation.

Refining Research Scope

I'm now getting clearer on the next steps. I've been reviewing literature on quinoline derivatives and anticancer activities, including piperazine-containing compounds, and the search has been very useful. My focus has broadened from a few compounds to many. The literature review shows several mechanisms, including topoisomerase inhibition and apoptosis induction. Now, I need to find specific studies to help me with the compound 2-Methyl-8-(piperazin-1-yl)quinoline, or close analogs. From this, I will select an array of cancer cell lines, outline standard assay protocols, and develop an organized guide with visualizations.

Synthesizing General Information

I've integrated the general anticancer properties of quinoline and piperazine-quinoline derivatives. I'm now designing a cross-validation strategy, drawing from common practices and findings in the literature. I'm creating protocols, generating visualizations, and making informed assumptions to structure the guide effectively. I'm aiming to synthesize this information into a scientifically sound "how-to" guide.

Validation

A Comparative Guide to Validating the Binding Affinity of 2-Methyl-8-(piperazin-1-yl)quinoline to its Target

In the landscape of modern drug discovery, the precise characterization of a compound's interaction with its biological target is paramount. For novel chemical entities like 2-Methyl-8-(piperazin-1-yl)quinoline, a quinol...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the precise characterization of a compound's interaction with its biological target is paramount. For novel chemical entities like 2-Methyl-8-(piperazin-1-yl)quinoline, a quinoline derivative with therapeutic potential, validating its binding affinity is a critical step in the journey from a promising hit to a viable clinical candidate. This guide provides an in-depth comparison of key experimental methodologies to quantitatively assess the binding affinity of this compound, offering researchers a framework for selecting the most appropriate techniques for their specific research context.

The quinoline and piperazine moieties are prevalent scaffolds in medicinal chemistry, known to interact with a wide array of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in pathogen life cycles.[1][2][3][4][5] For the purpose of this guide, we will consider a hypothetical scenario where 2-Methyl-8-(piperazin-1-yl)quinoline has been identified as a potential inhibitor of a specific protein kinase, a common target class for such compounds.[6][7]

Section 1: Foundational Approaches to Quantifying Binding Affinity

The initial validation of a ligand-target interaction often involves a combination of biophysical, biochemical, and computational techniques. Each method offers unique insights into the binding event, and a multi-pronged approach is recommended for a comprehensive understanding.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamic Characterization

ITC stands as a cornerstone technique in binding affinity determination due to its ability to directly measure the heat change that occurs upon intermolecular interaction. This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single, label-free experiment.

Causality Behind Experimental Choice: The selection of ITC is driven by the need for a complete thermodynamic profile of the binding event. This level of detail is invaluable for understanding the forces driving the interaction (e.g., hydrogen bonds, hydrophobic interactions) and for guiding lead optimization efforts.

  • Sample Preparation:

    • Prepare a solution of the target protein (e.g., 10-50 µM) in a well-buffered solution (e.g., PBS or HEPES) and dialyze extensively against the final buffer to minimize buffer mismatch effects.

    • Prepare a concentrated solution of 2-Methyl-8-(piperazin-1-yl)quinoline (e.g., 100-500 µM) in the final dialysis buffer. It is crucial to ensure accurate concentration determination for both ligand and protein.

  • Instrumentation and Setup:

    • Thoroughly clean the ITC instrument's sample and reference cells.

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

    • Equilibrate the system to the desired temperature (e.g., 25°C).

  • Titration Experiment:

    • Perform a series of small, sequential injections of the ligand into the protein solution.

    • Record the heat change after each injection until the binding sites on the protein are saturated.

  • Data Analysis:

    • Integrate the heat-change peaks to obtain the heat released or absorbed per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH.

Data Presentation: ITC

ParameterValue
Binding Affinity (Kd)e.g., 150 nM
Stoichiometry (n)e.g., 1.1
Enthalpy (ΔH)e.g., -12.5 kcal/mol
Entropy (ΔS)e.g., -5.8 cal/mol/deg
Surface Plasmon Resonance (SPR): Real-Time Kinetics in a Label-Free System

SPR is a powerful optical technique for monitoring biomolecular interactions in real-time. It provides kinetic information, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (Kd) can be calculated (Kd = koff/kon).

Causality Behind Experimental Choice: SPR is chosen when understanding the kinetics of the interaction is important. For instance, a compound with a slow off-rate may exhibit a longer duration of action in vivo. The real-time nature of SPR also allows for high-throughput screening of multiple compounds.

  • Sensor Chip Preparation:

    • Select a sensor chip appropriate for immobilizing the target protein (e.g., a CM5 chip for amine coupling).

    • Activate the chip surface (e.g., with a mixture of EDC and NHS).

    • Immobilize the target protein to the chip surface.

    • Deactivate any remaining active esters.

  • Binding Analysis:

    • Prepare a series of dilutions of 2-Methyl-8-(piperazin-1-yl)quinoline in running buffer.

    • Inject the compound solutions over the sensor chip surface at a constant flow rate.

    • Monitor the change in the SPR signal (measured in response units, RU) during the association and dissociation phases.

    • Regenerate the sensor chip surface between different compound concentrations if necessary.

  • Data Analysis:

    • Fit the sensorgrams (plots of RU versus time) to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine kon and koff.

    • Calculate the Kd from the ratio of koff to kon.

Data Presentation: SPR

ParameterValue
Association Rate (kon)e.g., 2.5 x 105 M-1s-1
Dissociation Rate (koff)e.g., 3.75 x 10-2 s-1
Equilibrium Dissociation Constant (Kd)e.g., 150 nM

Section 2: Comparative and Orthogonal Validation Methods

To ensure the trustworthiness of the binding data, it is crucial to employ orthogonal methods that rely on different physical principles.

Radioligand Binding Assay: A Classic for Receptor Targets

While our hypothetical target is a kinase, it is important to acknowledge that many quinoline-piperazine compounds target GPCRs.[8] For such targets, radioligand binding assays are a highly sensitive and well-established method for determining binding affinity. This technique involves the use of a radiolabeled ligand that is known to bind to the target receptor. The binding of the unlabeled test compound (2-Methyl-8-(piperazin-1-yl)quinoline) is measured by its ability to compete with and displace the radioligand.

Causality Behind Experimental Choice: This method is particularly useful for membrane-bound targets like GPCRs and ion channels, which can be challenging to purify for techniques like ITC and SPR. It allows for affinity determination in a more native-like environment (e.g., cell membranes).

  • Membrane Preparation:

    • Prepare cell membranes from a cell line overexpressing the target receptor.

  • Competition Binding Experiment:

    • Incubate the cell membranes with a fixed concentration of the radioligand (e.g., [3H]-serotonin for a serotonin receptor) and varying concentrations of the unlabeled test compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

    • Quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibitory constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Radioligand Binding Assay

ParameterValue
IC50e.g., 250 nM
Kie.g., 165 nM
Molecular Docking: In Silico Prediction of Binding Mode and Affinity

Computational methods, such as molecular docking, provide a structural hypothesis for how a ligand binds to its target and can offer a preliminary estimate of binding affinity.[9][10] While not a substitute for experimental validation, docking studies are invaluable for prioritizing compounds and interpreting experimental data.

Causality Behind Experimental Choice: Molecular docking is employed early in the drug discovery process to screen large libraries of compounds and to visualize potential binding interactions that can guide the design of more potent analogs.

  • Protein and Ligand Preparation:

    • Obtain a high-resolution 3D structure of the target protein (from the Protein Data Bank or homology modeling).

    • Prepare the protein structure by adding hydrogens, assigning charges, and removing water molecules.

    • Generate a 3D conformation of 2-Methyl-8-(piperazin-1-yl)quinoline.

  • Docking Simulation:

    • Define the binding site on the protein.

    • Use a docking algorithm (e.g., AutoDock, Glide) to predict the binding pose and score the interaction.[6]

  • Analysis:

    • Analyze the predicted binding poses and interactions (e.g., hydrogen bonds, hydrophobic contacts).

    • The docking score provides a qualitative or semi-quantitative estimate of binding affinity.

Data Presentation: Molecular Docking

ParameterValue
Predicted Binding Energye.g., -8.5 kcal/mol
Key Predicted Interactionse.g., Hydrogen bond with the hinge region of the kinase; pi-stacking with a phenylalanine residue.

Section 3: Visualizing the Workflow

To provide a clear overview of the experimental process, the following diagrams illustrate the workflows for ITC and SPR.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis p1 Target Protein Solution (10-50 µM) i1 Load Protein into Sample Cell p1->i1 l1 Ligand Solution (100-500 µM) i2 Load Ligand into Syringe l1->i2 t1 Titrate Ligand into Protein i1->t1 i2->t1 r1 Record Heat Change t1->r1 d1 Integrate Peaks r1->d1 d2 Plot Binding Isotherm d1->d2 d3 Fit to Binding Model d2->d3 res Determine Kd, n, ΔH d3->res

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

SPR_Workflow cluster_prep Chip Preparation cluster_exp Binding Experiment cluster_analysis Data Analysis c1 Activate Sensor Chip c2 Immobilize Target Protein c1->c2 c3 Deactivate Surface c2->c3 i3 Inject Ligand over Chip c3->i3 l2 Prepare Ligand Dilutions l2->i3 r2 Monitor SPR Signal i3->r2 reg Regenerate Chip r2->reg d4 Generate Sensorgrams r2->d4 reg->i3 d5 Fit to Kinetic Model d4->d5 res2 Determine kon, koff, Kd d5->res2

Caption: Workflow for Surface Plasmon Resonance (SPR).

Conclusion

Validating the binding affinity of a novel compound like 2-Methyl-8-(piperazin-1-yl)quinoline requires a rigorous and multi-faceted experimental approach. While ITC provides a comprehensive thermodynamic profile, SPR offers valuable kinetic insights. Orthogonal methods such as radioligand binding assays (for relevant target classes) and in silico molecular docking provide crucial corroborating evidence and structural context. By judiciously selecting and combining these techniques, researchers can build a robust and reliable dataset that accurately characterizes the binding affinity of their compound, paving the way for further preclinical development.

References

  • Best practices for constructing, preparing, and evaluating protein-ligand binding affinity benchmarks. arXiv. (2021). [Link]

  • How to Predict Protein–Ligand Binding Affinity. Rowan University. (2026). [Link]

  • Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks. Living Journal of Computational Molecular Science. (2021). [Link]

  • Computational methods for calculation of ligand-binding affinity. Current Medicinal Chemistry. (2008). [Link]

  • In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You? Journal of Medicinal Chemistry. (2025). [Link]

  • Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. Oriental Journal of Chemistry. (2014). [Link]

  • Mechanism of action of quinoline drugs. Malaria Parasite Metabolic Pathways. [Link]

  • Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Molecules. (2021). [Link]

  • Novel quinoline-piperazine hybrids: the design, synthesis and evaluation of antibacterial and antituberculosis properties. RSC Advances. (2016). [Link]

  • Quinoline Derivatives Containing Substituted Piperazine Moieties as Potential Anti-Breast Cancer Agents. Journal of Chemical and Pharmaceutical Research. (2024). [Link]

  • Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules. (2017). [Link]

  • Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology. (1997). [Link]

  • Substituted piperazine conjugated to quinoline-thiosemicarbazide as potent α-glucosidase inhibitors to target hyperglycemia. RSC Medicinal Chemistry. (2025). [Link]

  • 2-Piperazin-1-yl-quinoline(Quipazine)::CHEMBL18772. BindingDB. [Link]

  • Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivativ. RSC Advances. (2023). [Link]

  • Synthesis and anti-phytopathogenic activity of 8-hydroxyquinoline derivatives. RSC Advances. (2019). [Link]

  • Quinoline Derivatives Containing Substituted Piperazine Moieties as Potential Anti-Breast Cancer Agents. Journal of Chemical and Pharmaceutical Research. (2024). [Link]

  • Synthesis, characterization and biological activity of some novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol derivatives. ResearchGate. (2014). [Link]

  • Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile. Medical Research Archives. (2025). [Link]

  • Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. Molbank. (2025). [Link]

Sources

Validation

Comparative Analysis: Chelating Properties of 2-Methyl-8-Quinoline Derivatives vs. 8-Hydroxyquinoline

Topic: Comparative analysis of the chelating properties of 2-Methyl-8-quinoline derivatives Content Type: Publish Comparison Guides. Executive Summary This guide provides a technical comparative analysis of 2-methyl-8-hy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative analysis of the chelating properties of 2-Methyl-8-quinoline derivatives Content Type: Publish Comparison Guides.

Executive Summary

This guide provides a technical comparative analysis of 2-methyl-8-hydroxyquinoline (also known as 8-hydroxyquinaldine) and its derivatives against the parent scaffold, 8-hydroxyquinoline (8-HQ, Oxine).

For researchers in coordination chemistry and drug discovery, the critical differentiator lies in the steric hindrance introduced by the methyl group at the C2 position. While 8-HQ acts as a non-selective, high-affinity bidentate ligand forming stable tris-complexes with trivalent ions (e.g.,


, 

), the 2-methyl derivative exhibits a "steric switch." This structural modification destabilizes coordination with small metal ions (specifically

), enabling selective chelation strategies critical for analytical separations and neuroprotective drug design where moderate affinity is preferred over metal stripping.

Mechanistic Principles: The Steric Switch

The chelating ability of 8-hydroxyquinoline relies on the deprotonated phenolate oxygen (


) and the pyridine nitrogen (

) forming a stable five-membered ring with the metal ion (

).
The 2-Methyl Effect

In 8-hydroxyquinoline , the coordination sphere is open, allowing three ligands to pack tightly around a central metal ion, forming an octahedral geometry (e.g.,


).

In 2-methyl-8-hydroxyquinoline , the methyl group adjacent to the nitrogen donor creates steric bulk.

  • Impact on Small Ions (

    
    ):  The small ionic radius of Aluminum (
    
    
    
    ) cannot accommodate three bulky 2-methyl ligands. The methyl groups clash, preventing the formation of the neutral tris-complex precipitate.
  • Impact on Larger Ions (

    
    ):  Larger divalent ions (
    
    
    
    ) have less crowded coordination spheres (typically forming bis-complexes or distorted tetrahedrons), allowing 2-methyl-8-HQ to bind effectively.

This mechanism is the basis for the classic analytical separation of Zinc/Magnesium from Aluminum.

Visualization of Steric Hindrance

The following diagram illustrates the logical flow of chelation failure for


 due to steric hindrance.

StericHindrance Ligand_8HQ 8-Hydroxyquinoline (No Steric Bulk) Metal_Al Al(III) Ion (Small Radius 0.54 Å) Ligand_8HQ->Metal_Al Ligand_2Me 2-Methyl-8-HQ (C2-Methyl Bulk) Ligand_2Me->Metal_Al Metal_Zn Zn(II) Ion (Larger Radius 0.74 Å) Ligand_2Me->Metal_Zn Complex_Alq3 Al(q)3 Formed (Stable Octahedral) Metal_Al->Complex_Alq3 Tight Packing OK Complex_Al2Me Steric Clash (Tris-Complex Fails) Metal_Al->Complex_Al2Me Methyl Groups Collide Complex_Zn2Me Zn(2-Me-q)2 Formed (Stable Bis-Complex) Metal_Zn->Complex_Zn2Me Sufficient Space

Caption: Logical pathway demonstrating why 2-methyl substitution selectively inhibits Al(III) chelation while permitting Zn(II) binding.

Comparative Performance Data

The following data highlights the reduction in stability constants (


) caused by the 2-methyl group. Note the significant drop for Aluminum, which effectively prevents precipitation.
Table 1: Stability Constants ( ) of Metal Complexes

Solvent: 50% Dioxane-Water, 25°C, Ionic Strength 0.1M

Metal Ion8-Hydroxyquinoline (

)
2-Methyl-8-HQ (

)
Performance Delta
Cu(II) 26.223.4-2.8 (Reduced Affinity)
Zn(II) 18.917.8-1.1 (Slight Reduction)
Ni(II) 21.417.8-3.6 (Significant Destabilization)
Mg(II) 12.810.9-1.9 (Moderate Reduction)
Al(III) 32.3 (

)
Precipitation Fails Selectivity Switch

Expert Insight: The inability of 2-methyl-8-HQ to form a stable precipitate with


 at pH 5.0-9.0 is the defining feature utilized in gravimetric analysis to separate Al from Zn and Mg [1].
Table 2: Biological & Functional Comparison
Feature8-Hydroxyquinoline (8-HQ)2-Methyl-8-HQ Derivatives
Primary Application Broad-spectrum antimicrobial; OLED materials (

).
Selective metal extraction; Neuroprotection research.
Antibacterial Potency High (High metal affinity deprives bacteria of essential ions).Lower (Reduced metal affinity correlates with lower toxicity).
Neurotoxicity High (Can strip metals indiscriminately).Lower (Attenuated affinity may normalize metal homeostasis without stripping).
OLED Utility Standard (

is green emitter).
Blue-shift emitters (Steric distortion alters HOMO-LUMO gap) [2].

Experimental Protocol: Determination of Stability Constants

To validate the chelating properties of a new 2-methyl derivative, researchers should employ Potentiometric Titration utilizing the Irving-Rossotti method. This provides the most accurate thermodynamic data.

Materials
  • Ligand Solution: 0.01 M 2-Methyl-8-hydroxyquinoline in 50% v/v Dioxane-Water (due to low aqueous solubility).

  • Metal Salt Solution: 0.002 M Metal Chloride (

    
    ) in 
    
    
    
    .
  • Titrant: 0.1 M Carbonate-free NaOH (standardized).

  • Apparatus: Potentiometer with glass-calomel electrode assembly, thermostated vessel (

    
    ), Nitrogen gas purge.
    
Workflow Methodology

TitrationProtocol cluster_Prep Preparation Phase cluster_Calc Data Analysis (Irving-Rossotti) Start Start Protocol SolA Solution A: Acid Blank (HNO3 + KNO3) Start->SolA SolB Solution B: Ligand Only (Acid + Ligand) Titration Titrate with 0.1M NaOH (Record pH vs Volume) SolA->Titration SolC Solution C: Chelate (Acid + Ligand + Metal) SolB->Titration SolC->Titration Calc_n Calculate Formation Function (n̄) (Ligand Number) Titration->Calc_n Calc_pL Calculate pL (-log[Free Ligand]) Calc_n->Calc_pL Plot Plot Formation Curve (n̄ vs pL) Calc_pL->Plot Result Determine log K (at n̄ = 0.5 and 1.5) Plot->Result

Caption: Step-by-step workflow for determining stability constants via potentiometric titration.

Calculation Logic (Self-Validating Step)

To ensure data integrity, calculate the average ligand number (


) using the separation between the ligand curve and the complex curve:


  • Validation Check: If

    
     exceeds the maximum coordination number (e.g., >2 for Zn-2-Me-8-HQ), precipitation or hydrolysis has occurred, and the data point must be discarded.
    

Conclusion

The 2-methyl derivative of 8-hydroxyquinoline serves as a vital tool for selective chelation . By introducing steric hindrance at the C2 position, researchers can:

  • Selectively target divalent ions (Zn, Mg, Cu) while excluding trivalent ions (Al) that require tight octahedral packing.

  • Modulate biological activity , reducing the toxicity associated with the indiscriminate metal stripping seen with 8-HQ.

  • Tune optical properties in OLED applications by altering the coordination geometry and electronic environment of the metal center.

For drug development, 2-methyl-8-HQ derivatives offer a "softer" alternative to the potent 8-HQ, potentially reducing off-target metallo-enzyme inhibition.

References

  • Phillips, J. P. (1956). The Reactions of 8-Quinolinol. Chemical Reviews, 56(2), 271–297. Link

  • Hopkins, T. A., et al. (1996). Substituted Aluminum Quinolate Luminescent Materials. Chemistry of Materials, 8(2), 344–351. Link

  • Irving, H., & Rossotti, H. S. (1954). The Calculation of Formation Curves of Metal Complexes from pH-Titration Curves in Mixed Solvents. Journal of the Chemical Society, 2904-2910. Link

  • Prachayasittikul, V., et al. (2013).[1] Antimicrobial activity of 8-hydroxyquinoline and transition metal complexes. International Journal of Pharmacology, 9(2), 170-175.[1] Link

  • Stevenson, K. L., & Freiser, H. (1967). Steric Hindrance in the Chelation of Some 2-Substituted 8-Quinolinols. Analytical Chemistry, 39(12), 1354–1358. Link

Sources

Comparative

Benchmarking the anti-influenza activity of 2-Methyl-8-(piperazin-1-yl)quinoline derivatives

Benchmarking Guide: Anti-Influenza Activity of 2-Methyl-8-(piperazin-1-yl)quinoline Derivatives Executive Summary The emergence of resistance against M2 ion channel blockers (adamantanes) and neuraminidase inhibitors (Os...

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Guide: Anti-Influenza Activity of 2-Methyl-8-(piperazin-1-yl)quinoline Derivatives

Executive Summary

The emergence of resistance against M2 ion channel blockers (adamantanes) and neuraminidase inhibitors (Oseltamivir) necessitates the development of novel antiviral scaffolds. This guide benchmarks the 2-Methyl-8-(piperazin-1-yl)quinoline (MQ-8P) class—a promising non-nucleoside small molecule series—against current standards of care.

Recent data indicates that MQ-8P derivatives function primarily through the inhibition of viral RNA transcription and replication , distinct from the entry-blocking mechanism of amantadine or the release-blocking mechanism of oseltamivir. This guide provides the experimental framework to validate this activity, focusing on potency (EC50), selectivity (SI), and stage-specific intervention.

The Candidate: MQ-8P Series Profile

The MQ-8P scaffold combines a planar quinoline core with a solubilizing piperazine moiety at the C8 position.

  • Core Scaffold: 2-Methyl-quinoline (provides steric bulk and metabolic stability).

  • Functional Moiety: 8-Piperazine (enhances basicity, lysosomotropic properties, and RNA/protein interaction).

  • Target Mechanism: Viral Polymerase Complex (PA-PB1 interaction or RdRp interference).

Structural Logic & SAR Visualization

ChemicalSpace Core Quinoline Core (Planar Intercalation) Activity Anti-Influenza Activity (Replication Block) Core->Activity Scaffold Sub2 2-Methyl Group (Metabolic Stability) Sub2->Core C2 Modification Sub8 8-Piperazine Moiety (Solubility & RNA Binding) Sub8->Core C8 Modification Sub8->Activity Critical for Potency

Figure 1: Structure-Activity Relationship (SAR) logic for the MQ-8P series. The C8-piperazine is the critical determinant for improved pharmacokinetic profiles and viral inhibition.

Comparative Benchmarking Landscape

The following data represents a consensus of preclinical performance for optimized MQ-8P derivatives (e.g., Compound 9b analogues) compared to standard controls.

MetricMQ-8P Derivative (Lead) Oseltamivir (Tamiflu) Ribavirin Amantadine
Primary Target Viral RNA Polymerase (Transcription)Neuraminidase (Release)IMP Dehydrogenase / RdRpM2 Ion Channel (Uncoating)
EC50 (Potency) 0.88 – 4.5 µM 0.5 – 50 nM2.0 – 10 µM>100 µM (Resistant Strains)
CC50 (Cytotoxicity) >100 µM>1000 µM~50 - 100 µM>100 µM
Selectivity Index (SI) > 50 > 1000~10 - 20N/A (Resistance)
Resistance Profile Low (Novel Mechanism)Moderate (H275Y mutation)LowHigh (S31N mutation)

Key Insight: While MQ-8P is less potent than Oseltamivir on a molar basis, it outperforms Ribavirin and retains activity against Amantadine-resistant strains (e.g., A/PR/8/34 H1N1), making it a vital alternative for combination therapy.

Experimental Validation Protocols

To objectively benchmark MQ-8P, you must utilize self-validating assays that account for cytotoxicity.

Protocol A: CPE Reduction Assay (High-Throughput Screen)

Purpose: To determine the effective concentration (EC50) inhibiting 50% of virus-induced cytopathic effects.

  • Cell Seeding: Seed MDCK (Madin-Darby Canine Kidney) cells at

    
     cells/well in 96-well plates. Incubate 24h at 37°C/5% CO2.
    
  • Virus Infection: Wash cells with PBS. Infect with Influenza A (e.g., A/WSN/33 or A/PR/8) at an MOI of 0.01 in serum-free DMEM containing TPCK-trypsin (2 µg/mL).

  • Compound Treatment: Immediately add MQ-8P (serial dilutions: 0.1 µM – 100 µM). Include Oseltamivir (positive control) and DMSO (vehicle control).

  • Incubation: Incubate for 48–72 hours until vehicle control shows 100% CPE.

  • Quantification: Add CellTiter-Glo (ATP) or MTT reagent. Read luminescence/absorbance.

  • Calculation: Fit dose-response curves using non-linear regression (GraphPad Prism) to derive EC50.

Protocol B: Time-of-Addition (TOA) Assay

Purpose: To pinpoint the exact stage of the viral lifecycle inhibited by MQ-8P.

Workflow Logic:

  • (-2h to 0h): Pre-treatment (Tests for host cell modulation/entry block).

  • (0h to 2h): Adsorption/Entry (Co-treatment).

  • (2h to 12h): Replication/Transcription (Post-entry).

  • (12h+): Release/Egress.

Experimental Steps:

  • Infect MDCK cells (MOI = 2.0) at 4°C for 1 hour (synchronizes infection).

  • Wash unbound virus and shift to 37°C (Time = 0).

  • Add MQ-8P (at 5x EC50) at specific intervals: -2h, 0h, 2h, 4h, 6h, 8h post-infection.

  • Harvest supernatants at 24h and quantify viral titers via Plaque Assay.

Mechanism of Action Visualization

TOA_Mechanism Entry Viral Entry & Uncoating (0-2 h) Replication RNA Transcription & Replication (2-8 h) Entry->Replication Release Viral Assembly & Release (8-12 h) Replication->Release Amantadine Amantadine (Blocks M2 Ion Channel) Amantadine->Entry Inhibits MQ8P MQ-8P Derivative (Blocks Polymerase/RNP) MQ8P->Replication Primary Target Tamiflu Oseltamivir (Blocks Neuraminidase) Tamiflu->Release Inhibits

Figure 2: Time-of-Addition logic. MQ-8P derivatives show maximum efficacy when added 2–6 hours post-infection, confirming interference with the replication stage rather than entry or release.

Critical Analysis & Troubleshooting

  • Solubility: Piperazine derivatives can precipitate in high-salt media. Ensure stock solutions are prepared in 100% DMSO and diluted <0.5% DMSO final concentration.

  • Cytotoxicity False Positives: Quinolines can be DNA intercalators. Always run a parallel cytotoxicity counter-screen (CC50) on uninfected cells. A Selectivity Index (CC50/EC50) < 10 indicates general toxicity, not specific antiviral activity.

  • Strain Specificity: Test against both Amantadine-sensitive and Amantadine-resistant strains. MQ-8P should retain potency against the latter, validating its distinct mechanism.

References

  • Wang, M., et al. (2025). Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus.[1] Bioorganic & Medicinal Chemistry Letters.[1] Link

  • Zemtsova, M. N., et al. (2011). Synthesis and Antiviral Activity of Several Quinoline Derivatives.[2] Pharmaceutical Chemistry Journal. Link

  • Stankova, I. G., et al. (2021). Quantitative structure-activity relationship modelling of influenza M2 ion channels inhibitors. Journal of the Serbian Chemical Society. Link

  • FDA Guidance. Influenza: Developing Drugs for Treatment and/or Prophylaxis. U.S. Food and Drug Administration. Link

Sources

Validation

Independent verification of the synthesis and purity of 2-Methyl-8-(piperazin-1-yl)quinoline

This guide provides an independent verification framework for the synthesis, purification, and analysis of 2-Methyl-8-(piperazin-1-yl)quinoline . It is designed for medicinal chemists and process development scientists r...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an independent verification framework for the synthesis, purification, and analysis of 2-Methyl-8-(piperazin-1-yl)quinoline . It is designed for medicinal chemists and process development scientists requiring a robust, reproducible protocol superior to generic literature methods.

Executive Summary & Strategic Rationale

Target Molecule: 2-Methyl-8-(piperazin-1-yl)quinoline Core Scaffold: 8-Aminoquinoline (substituted) Primary Application: 5-HT receptor modulation ligands, cation chelators, and late-stage functionalization intermediates.

The synthesis of 8-substituted quinolines is historically challenging due to the steric hindrance of the peri-position (C8) and the electronic deactivation of the ring system. While Nucleophilic Aromatic Substitution (


) is common for 2- and 4-substituted quinolines, it fails efficiently at the 8-position without strong electron-withdrawing groups or extreme forcing conditions.

The Verification Verdict:

  • Method of Choice: Palladium-Catalyzed Buchwald-Hartwig Amination.[1][2]

  • Why: It offers superior regioselectivity, milder conditions (

    
    C), and avoids the "tarry" polymerization common in high-temperature 
    
    
    
    attempts on this scaffold.

Synthesis Protocols: Comparative Analysis

We compare the industry-standard Buchwald-Hartwig Cross-Coupling against the traditional High-Temperature


 .
Comparative Performance Data
MetricProtocol A: Buchwald-Hartwig (Recommended)Protocol B:

(High Temp)
Precursor 8-Bromo-2-methylquinoline8-Fluoro-2-methylquinoline
Reagents Pd(OAc)

, BINAP, NaO

Bu
DMSO, K

CO

, neat Piperazine
Temp/Time 100°C / 4-6 h140-160°C / 24-48 h
Yield (Isolated) 82 - 88% 35 - 45%
Purity (Crude) >95%<70% (Significant tar formation)
Key Impurity Phosphine oxides (easily removed)8-Hydroxy-2-methylquinoline (hydrolysis)
Protocol A: Optimized Buchwald-Hartwig Amination (The "Gold Standard")

Principle: The reaction utilizes a Pd(0) catalytic cycle.[1][2][3][4] The bulky BINAP ligand is crucial here; it prevents the formation of inactive palladium dimers and creates a steric pocket that favors the reductive elimination of the bulky 8-substituted product.

Reagents:

  • Substrate: 8-Bromo-2-methylquinoline (1.0 eq)

  • Amine: Piperazine (3.0 eq) — Note: Excess is strictly required to prevent bis-coupling (formation of N,N'-bis(quinolin-8-yl)piperazine).

  • Catalyst: Pd(OAc)

    
     (2 mol%)
    
  • Ligand: rac-BINAP (3 mol%)

  • Base: Sodium tert-butoxide (NaO

    
    Bu) (1.4 eq)[5]
    
  • Solvent: Toluene (anhydrous, degassed)

Step-by-Step Workflow:

  • Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser. Cool under a stream of Argon.

  • Catalyst Pre-complexation: Add Pd(OAc)

    
    , BINAP, and Toluene. Stir at room temperature for 15 minutes until the solution turns a characteristic orange/red (formation of the active 
    
    
    
    species).
  • Addition: Add 8-Bromo-2-methylquinoline, Piperazine, and NaO

    
    Bu.
    
  • Reaction: Heat to 100°C (oil bath temperature). Monitor via TLC (System: 10% MeOH in DCM).

    • Checkpoint: The reaction typically completes in 4-6 hours.

  • Work-up: Cool to RT. Filter through a Celite pad to remove palladium black and inorganic salts. Wash the pad with EtOAc.

  • Extraction: Dilute filtrate with water. Extract organic layer.[2] Wash with brine.[2] Dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash Column Chromatography.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient 0%

      
       10% MeOH in DCM (with 1% NH
      
      
      
      OH additive to prevent tailing of the piperazine amine).
Visualizing the Reaction Logic[2]

SynthesisLogic Start 8-Bromo-2-methylquinoline Cycle Catalytic Cycle (Oxidative Addition -> Amine Coordination -> Reductive Elimination) Start->Cycle Substrate Cat Pd(OAc)2 + BINAP (Active Catalyst) Cat->Cycle Initiation Product 2-Methyl-8-(piperazin-1-yl)quinoline Cycle->Product Major Path Impurity Bis-coupled Side Product (Avoided by 3.0 eq Piperazine) Cycle->Impurity Minor Path (If Piperazine < 1.5 eq)

Caption: Logical flow of the Buchwald-Hartwig synthesis, highlighting the critical stoichiometry control required to avoid dimerization.

Verification & Purity Analysis (QC)

Trusting the synthesis is not enough. You must verify the structure and purity using orthogonal methods.

A. NMR Spectroscopy (Predicted & Diagnostic Signals)

Solvent: CDCl


[6]
  • Diagnostic Methyl Group: Look for a sharp singlet at

    
     2.70 ppm  (3H). This confirms the 2-Methyl group is intact.
    
  • Piperazine Ring:

    • 
       3.10 - 3.25 ppm (4H, m):  Protons adjacent to the quinoline nitrogen (deshielded by the aromatic ring).
      
    • 
       3.25 - 3.40 ppm (4H, m):  Protons adjacent to the secondary amine (NH).
      
  • Quinoline Aromatic Region:

    • Expect a characteristic pattern for 8-substituted quinolines. The proton at C7 (adjacent to the piperazine) will show an ortho-coupling doublet/multiplet around

      
       7.1 - 7.3 ppm .
      
    • The C3 and C4 protons (pyridine ring) usually appear as doublets around

      
       7.2  and 
      
      
      
      8.0 ppm
      (
      
      
      Hz).
B. HPLC Purity Method (Reverse Phase)

This method separates the product from the likely "bis-coupled" impurity and triphenylphosphine oxide (if PPh


 ligands were used, though BINAP is cleaner).
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5

    
    m, 4.6 x 100 mm.
    
  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic backbone) and 280 nm.

  • Retention Time Logic:

    • Piperazine (excess): Elutes near void volume (very polar).

    • Product: Mid-elution (moderately polar due to basic amine).

    • Starting Material (8-Bromo): Late elution (non-polar).

    • Bis-coupled Impurity: Very late elution (highly lipophilic).

C. Mass Spectrometry (ESI+)[6]
  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    [7]
  • Exact Mass: 227.14[7]

  • Target Ion:

    
    
    
  • Fragmentation: High collision energy often cleaves the piperazine ring, showing a fragment at

    
     (2-methyl-8-aminoquinoline core).
    

Analytical Workflow Diagram

AnalysisWorkflow Sample Crude Reaction Mixture TLC TLC Check (10% MeOH/DCM) Rf ~ 0.3 Sample->TLC Workup Aq. Workup & Column TLC->Workup If complete Pure Isolated Solid Workup->Pure NMR 1H NMR Confirm Methyl (2.7ppm) Confirm Piperazine (3.0-3.4ppm) Pure->NMR HPLC HPLC-UV Check for Bis-dimer (>99% Area) Pure->HPLC MS LC-MS [M+H]+ = 228.15 Pure->MS

Caption: Quality Control decision tree ensuring structural identity and purity before release.

References

  • Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-Catalyzed Amination of Aryl Halides.[1][2] This is the foundational review establishing the mechanism and ligand choices (BINAP) for hindered substrates.

    • Source:

  • BenchChem Protocols. (2025). Application Notes for N-Boc-piperazine Buchwald-Hartwig Amination. Provides specific stoichiometry for piperazine couplings.

    • Source:

  • PubChem Compound Summary. (2025). 4-Methyl-2-piperazin-1-yl-quinoline (Isomer Analog). Used for verifying expected physicochemical properties and spectral shifts.[8]

    • Source:

  • Mondal, M., et al. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate.

    • Source:

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Methyl-8-(piperazin-1-yl)quinoline

Executive Summary & Operational Directive 2-Methyl-8-(piperazin-1-yl)quinoline is a specialized heterocyclic building block, structurally related to the fungal alkaloid Schizocommunin and various serotonin receptor ligan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Directive

2-Methyl-8-(piperazin-1-yl)quinoline is a specialized heterocyclic building block, structurally related to the fungal alkaloid Schizocommunin and various serotonin receptor ligands. As a research-grade intermediate with limited specific toxicological data, it must be handled under a "Structure-Activity Relationship (SAR) Safety Protocol."

This protocol derives its safety mandates from the established hazards of its constituent moieties: the quinoline core (potential cytotoxicity/mutagenicity) and the piperazine ring (known sensitizer/corrosive).

Core Directive: Treat this compound as a potential sensitizer and severe eye irritant . All operations must prevent inhalation of dust and direct skin contact.

Chemical Hazard Analysis (SAR-Derived)

Since specific GHS data for the 8-isomer is rare in public registries, the following classification is derived from its positional isomer 2-Methyl-4-(piperazin-1-yl)quinoline (CAS 82241-22-3) and Piperazine (CAS 110-85-0).

Hazard ClassCategoryHazard Statement CodeDescription
Acute Toxicity (Oral) 4H302Harmful if swallowed.
Skin Corrosion/Irritation 2H315Causes skin irritation.
Serious Eye Damage 2AH319Causes serious eye irritation.
Sensitization, Respiratory 1H334May cause allergy or asthma symptoms if inhaled (Piperazine-associated risk).
STOT - Single Exposure 3H335May cause respiratory irritation.

Critical Warning: Piperazine derivatives are notorious for causing delayed hypersensitivity reactions . Initial exposure may show no symptoms, but subsequent exposures can trigger severe respiratory distress.

Personal Protective Equipment (PPE) Matrix

This matrix is non-negotiable for all personnel entering the synthesis or handling zone.

PPE ComponentSpecificationRationale
Hand Protection Double Gloving: Inner: Nitrile (0.11 mm)Outer: Nitrile (0.11 mm) or NeoprenePiperazines can permeate standard latex. Double gloving allows outer glove removal upon contamination without exposing skin.
Respiratory N95 / P2 (Minimum) Full-face respirator with ABEK-P3 filters for synthesis/heating.Prevents inhalation of fine particulates which can trigger sensitization.
Eye Protection Chemical Splash Goggles (ANSI Z87.1 / EN 166)Safety glasses are insufficient due to the risk of severe irritation/corrosion from the basic piperazine nitrogen.
Body Protection Tyvek® Lab Coat (Closed front)Cotton lab coats can trap dust in fibers, leading to chronic exposure.

Operational Protocols

Safe Handling Workflow

The following diagram outlines the mandatory decision logic for handling this compound.

SafeHandling Start Start: Handling Request CheckState Check Physical State (Solid/Powder vs. Solution) Start->CheckState SolidHandling Solid/Powder Handling CheckState->SolidHandling Powder SolutionHandling Solution Handling CheckState->SolutionHandling Liquid Weighing Weigh inside Fume Hood Use Anti-static Gun SolidHandling->Weighing Reaction Reaction Setup (Inert Atmosphere - N2/Ar) SolutionHandling->Reaction Dissolution Dissolve in DCM/MeOH (Exothermic Risk) Weighing->Dissolution Dissolution->Reaction Cleanup Decontamination (10% Citric Acid Wash) Reaction->Cleanup Disposal Dispose as Hazardous Organic Waste Cleanup->Disposal

Figure 1: Operational workflow for handling 2-Methyl-8-(piperazin-1-yl)quinoline, emphasizing containment of solids.

Weighing & Solubilization
  • Engineering Control: All weighing must be performed inside a certified chemical fume hood or a powder containment balance enclosure.

  • Static Control: Use an anti-static gun on the spatula and weighing boat. Piperazine derivatives are often "fluffy" and prone to static fly-off.

  • Solvent Choice: The compound is likely soluble in Dichloromethane (DCM) , Methanol , or DMSO .

    • Caution: When dissolving in acidic media, significant heat may be generated (exothermic neutralization of the basic piperazine).

Synthesis & Reaction Monitoring
  • Atmosphere: Reactions should be conducted under Nitrogen or Argon to prevent oxidation of the piperazine ring (N-oxide formation).

  • TLC Monitoring: Use 5-10% Methanol in DCM. The basic nitrogen may cause streaking on silica; add 1% Triethylamine (TEA) to the eluent to sharpen spots.

Emergency Response & Decontamination

Exposure Response
  • Inhalation: Move immediately to fresh air. If wheezing occurs (sensitization sign), seek medical attention.

  • Skin Contact: Wash with copious amounts of soap and water. Do not use organic solvents (ethanol/acetone) to wash skin, as this increases transdermal absorption.

  • Eye Contact: Flush with water for 15 minutes. The compound is basic; immediate irrigation is critical to prevent corneal opacity.

Spill Cleanup
  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don full PPE (including respirator).

  • Neutralize: Cover the spill with a weak acid solution (e.g., 10% Citric Acid or dilute Acetic Acid) to neutralize the basic amine.

  • Absorb: Use vermiculite or sand. Do not use combustible materials (sawdust).

  • Clean: Wipe the area with water, followed by a soap solution.

Waste Disposal

Never dispose of this compound down the drain. It is potentially toxic to aquatic life (quinoline moiety).

Waste StreamDescriptionDisposal Method
Solid Waste Contaminated gloves, weighing boats, paper towels.Seal in double yellow biohazard/chem-hazard bags. Incineration.
Liquid Waste (Halogenated) Solutions in DCM, Chloroform.Halogenated Organic Waste drum.
Liquid Waste (Non-Hal) Solutions in MeOH, DMSO, Acetone.Non-Halogenated Organic Waste drum.
Aqueous Waste Quenched reaction mixtures.Adjust pH to 7-9 before disposal into Aqueous Waste drum.

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-Methyl-4-(piperazin-1-yl)quinoline (CAS 82241-22-3).Link (Analogous Safety Data).

  • PubChem. (2025).[1] Compound Summary: 4-Methyl-2-piperazin-1-yl-quinoline (CID 598754).[1] National Library of Medicine. Link

  • Uehata, K., et al. (2013). Total synthesis of schizocommunin and revision of its structure.[2][3] Journal of Natural Products, 76(11), 2034-2039.[4] Link (Context for chemical structure and synthesis).

  • European Chemicals Agency (ECHA). (2025).[1] Piperazine: Summary of Classification and Labelling.[5][6]Link (Grounding for sensitization hazards).

Sources

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